molecular formula C7H12N2O B3255845 N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide CAS No. 260412-73-5

N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide

Cat. No.: B3255845
CAS No.: 260412-73-5
M. Wt: 140.18 g/mol
InChI Key: VDIUMUIDBLQHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-2,5-dihydropyrrole-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-8(2)7(10)9-5-3-4-6-9/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIUMUIDBLQHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Methodological Framework for Elucidating the Mechanism of Action of Novel Bioactive Compounds: A Case Study Approach for N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: The elucidation of a small molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery and chemical biology. It provides the critical link between chemical structure and biological effect, enabling rational optimization, prediction of on- and off-target effects, and the development of safer, more effective therapeutics. This guide addresses the challenge of MoA determination when faced with a novel or uncharacterized compound, such as N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide. Public domain information on the biological activity of this specific pyrrole derivative is scarce. Therefore, this document presents a comprehensive, methodological framework for systematically dissecting the MoA of such a compound from initial phenotypic observation to final target validation. We will outline a multi-pronged strategy integrating cell-based phenotypic screening, advanced proteomics-based target identification, and genetic validation techniques. Each section provides not only detailed, actionable protocols but also the strategic rationale behind experimental choices, empowering researchers to build a robust, evidence-based understanding of a compound's biological function.

Part 1: The Starting Point: Unbiased Phenotypic Screening

Causality in Method Selection: Why High-Content Screening?
Experimental Protocol 1: High-Content Phenotypic Profiling (Cell Painting)

This protocol outlines a workflow for assessing the phenotypic impact of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide on a human cell line (e.g., U-2 OS).

  • Cell Plating: Seed U-2 OS cells in optically clear 384-well microplates at a density that ensures they are in a sub-confluent, log-growth phase at the time of imaging (e.g., 1,000 cells/well). Incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide (e.g., from 10 nM to 100 µM). Add the compound to the cells, including appropriate controls: a negative control (DMSO vehicle) and a positive control with a known MoA (e.g., Paclitaxel). Incubate for a predetermined period (e.g., 24 or 48 hours).

  • Cell Staining:

    • Fix the cells using 4% paraformaldehyde in PBS.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the cells with a cocktail of fluorescent dyes. A typical combination includes:

      • Hoechst 33342 (Nuclei)

      • Phalloidin-Alexa Fluor 488 (Actin Cytoskeleton)

      • MitoTracker Red CMXRos (Mitochondria)

      • WGA-Alexa Fluor 555 (Golgi/Plasma Membrane)

      • SYTO 14 Green (Nucleoli)

      • Concanavalin A-Alexa Fluor 647 (Endoplasmic Reticulum)

  • Image Acquisition: Use a high-content automated imaging system to capture images from multiple channels for each well.

  • Image and Data Analysis:

    • Utilize image analysis software (e.g., CellProfiler) to segment cells and extract hundreds of quantitative features (e.g., nuclear size, mitochondrial texture, actin fiber intensity).

    • Compare the feature vector of compound-treated cells to the vehicle control.

    • Use statistical analysis and machine learning to cluster the phenotypic profile of the test compound with profiles from a reference library of compounds with known MoAs (e.g., The Connectivity Map).[4] A match suggests a similar mechanism of action.

Phenotypic_Screening_Workflow cluster_0 Assay Preparation cluster_1 Data Acquisition cluster_2 Analysis & Hypothesis P1 Seed Cells in 384-well Plate P2 Treat with Compound (incl. controls) P1->P2 24h Incubation P3 Fix, Permeabilize & Stain Cells P2->P3 P4 Automated Microscopy P3->P4 Multi-channel Imaging P5 Image Analysis & Feature Extraction P4->P5 P6 Profile Comparison & Clustering P5->P6 Statistical Analysis P7 Generate MoA Hypothesis P6->P7

Caption: Workflow for High-Content Phenotypic Screening.

Part 2: Target Deconvolution: Identifying the Molecular Binding Partner

Following the generation of a phenotypic hypothesis, the next critical phase is to identify the specific molecular target(s) of the compound. This process, known as target deconvolution or target identification, is essential for validating the hypothesis and understanding the direct biochemical interaction driving the biological effect.[5][6][7] Employing multiple, orthogonal methods is crucial to increase confidence in putative targets and mitigate the risk of method-specific artifacts.

Method A: Affinity-Based Target Identification

This strategy uses an immobilized version of the bioactive compound to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[8]

  • Affinity Probe Synthesis:

    • Causality: A crucial prerequisite is a Structure-Activity Relationship (SAR) study to identify a position on N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide where a linker can be attached without abolishing its biological activity. This ensures the immobilized probe retains its target-binding capability.

    • Synthesize a derivative of the compound with a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).

    • Covalently couple the probe to an activated solid support (e.g., NHS-activated Sepharose beads).

  • Lysate Preparation: Prepare a native protein lysate from the relevant cell line or tissue.

  • Affinity Pulldown:

    • Incubate the lysate with the compound-conjugated beads.

    • Control: In parallel, incubate the lysate with control beads (no compound) to identify non-specific binders. A superior control involves co-incubation with an excess of the free, unmodified compound, which will competitively elute true binding partners.

  • Washing and Elution: Wash the beads extensively with buffer to remove non-specifically bound proteins. Elute the specifically bound proteins, often using a denaturant (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein lists from the experimental and control pulldowns. Genuine targets should be significantly enriched in the experimental sample and depleted in the competitive elution control.

Method B: Label-Free, Biophysical Target Identification

These methods overcome a key limitation of affinity chromatography as they do not require chemical modification of the compound. They work on the principle that a compound binding to its target protein alters the protein's biophysical properties, such as its thermal stability or susceptibility to proteolysis.[9]

  • Sample Preparation: Treat intact cells or cell lysate with either the compound or vehicle control.

  • Thermal Challenge: Aliquot the samples and heat them across a temperature gradient (e.g., 37°C to 70°C) for a short period (e.g., 3 minutes).

  • Separation: Cool the samples and centrifuge to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble, non-denatured proteins. Quantify the amount of a specific protein of interest at each temperature using Western blotting or, for a proteome-wide scale (Thermal Proteome Profiling), by mass spectrometry.

  • Data Analysis: A binding event is detected as a shift in the melting curve. A target protein will be stabilized by the compound, remaining soluble at higher temperatures compared to the vehicle control.

Target_ID_Workflows cluster_ACMS Affinity Chromatography-MS (AC-MS) cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_DARTS DARTS A1 Immobilize Compound on Beads A2 Incubate with Cell Lysate A1->A2 A3 Wash & Elute Bound Proteins A2->A3 A4 Identify Proteins by LC-MS/MS A3->A4 Result List of Potential Target Proteins A4->Result C1 Treat Cells/Lysate with Compound C2 Heat Samples across Temperature Gradient C1->C2 C3 Separate Soluble & Aggregated Proteins C2->C3 C4 Quantify Soluble Proteins (MS/Western) C3->C4 C4->Result D1 Treat Lysate with Compound D2 Limited Digestion with Protease D1->D2 D3 Stop Digestion & Separate by SDS-PAGE D2->D3 D4 Identify Protected Protein Bands (MS) D3->D4 D4->Result

Caption: Orthogonal workflows for molecular target identification.
Data Presentation: Summarizing Target Candidates

Quantitative data from proteomic experiments should be summarized to prioritize candidates for validation.

Protein ID Gene Name AC-MS Fold Enrichment CETSA ΔTm (°C) p-value Priority
P12345TargetX15.2+5.8< 0.001High
Q67890ProteinY12.5Not Detected< 0.01Medium
P54321ProteinZNot Enriched+4.1< 0.01High

Part 3: Target Validation and Pathway Elucidation

Identifying a protein that binds to a compound is not sufficient proof of its role in the MoA. The functional relevance of this interaction must be rigorously validated.[7][10] The central question to answer is: Does modulating this specific target protein recapitulate the phenotype observed with compound treatment?

Experimental Protocol 4: Genetic Validation via CRISPR/Cas9 Knockout

This protocol provides a definitive test of target engagement by removing the target protein from the cell.

  • gRNA Design & Cloning: Design and clone two or more unique guide RNAs (gRNAs) targeting the gene of the candidate protein into a Cas9-expressing lentiviral vector.

  • Viral Production & Transduction: Produce lentivirus and transduce the cell line used in the initial phenotypic screen.

  • Selection & Clonal Isolation: Select for transduced cells (e.g., using puromycin) and isolate single-cell clones.

  • Knockout Confirmation: Expand the clones and confirm successful gene knockout at the DNA (sequencing), RNA (qRT-PCR), and protein (Western blot) levels.

  • Phenotypic Re-evaluation:

    • Recapitulation: Assess if the knockout cells, in the absence of the compound, display the same phenotype observed in wild-type cells treated with the compound. A match strongly suggests the target is a negative regulator (e.g., an inhibitor) of a pathway.

    • Resistance: Treat the knockout cells with the compound. If the target is required for the compound's activity, the knockout cells should be resistant to its effects. This is the most compelling evidence for a direct on-target mechanism.[11]

Experimental Protocol 5: In Vitro Biochemical Confirmation

If the validated target is an enzyme or receptor, a direct functional assay is required to characterize the interaction.

  • Protein Expression & Purification: Express and purify the recombinant target protein.

  • Binding Assay: Quantify the direct binding affinity (KD) between the compound and the purified protein using a biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Functional Assay:

    • If an enzyme: Perform an enzyme activity assay in the presence of varying concentrations of the compound to determine if it acts as an inhibitor (calculating IC₅₀) or an activator.

    • If a receptor: Perform a radioligand binding assay or a functional cell-based reporter assay to determine if the compound is an agonist, antagonist, or allosteric modulator.

Pathway Elucidation

With a validated target, the final step is to map its position within the broader cellular signaling network. Techniques like RNA-sequencing or phosphoproteomics can be used to compare the global transcriptional or signaling changes induced by the compound versus those induced by the genetic knockout of the target. Overlapping signatures provide high-confidence mapping of the downstream pathways being modulated.

Signaling_Pathway Compound N,N-Dimethyl-2,5-dihydro- 1H-pyrrole-1-carboxamide Target Validated Target (e.g., Kinase X) Compound->Target Inhibition Substrate1 Substrate A Target->Substrate1 Phosphorylation Substrate2 Substrate B Target->Substrate2 Phosphorylation Downstream Downstream Effector Substrate1->Downstream Substrate2->Downstream Phenotype Observed Phenotype (e.g., Cell Cycle Arrest) Downstream->Phenotype

Caption: Hypothetical signaling pathway modulated by the compound.

Conclusion

The process of elucidating the mechanism of action for a novel compound like N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide is a systematic, multi-disciplinary endeavor. It begins with broad, unbiased observation and progressively narrows its focus through layers of rigorous experimentation. By integrating high-content phenotypic profiling, orthogonal target identification methods, and definitive genetic and biochemical validation, researchers can build a high-confidence model of a compound's MoA. This structured approach not only deciphers the specific biology modulated by a single molecule but also provides the foundational knowledge required for its advancement as a chemical probe or a therapeutic candidate.

References

  • Technology Networks. (2022, June 30). Phenotypic Versus Target-Based Screening for Drug Discovery. Available from: [Link]

  • Isgut, M., et al. (2024, September 10). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. Available from: [Link]

  • Yoshida, M., et al. (2018, October 21). Recent advances in target identification of bioactive natural products. Taylor & Francis Online. Available from: [Link]

  • Creative Biolabs. Natural Bioactive Compound Target Identification. Available from: [Link]

  • Biobide. Phenotypic Screening for Drug Discovery. Available from: [Link]

  • Request PDF. Recent advances in target identification of bioactive natural products. Available from: [Link]

  • ResearchGate. (2025, September 23). (PDF) Target-based vs phenotypic drug discovery: opportunities and challenges with evidence-based application. Available from: [Link]

  • Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature. Available from: [Link]

  • Broad Institute. Mechanism of Action: discover your small molecule's interactions and targets. Available from: [Link]

  • Chen, Y., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules. Available from: [Link]

  • MDPI. (2020, July 20). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Available from: [Link]

  • News-Medical.Net. (2024, September 6). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Available from: [Link]

Sources

Technical Whitepaper: CAS 260412-73-5 (N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide) in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the architectural rigidity and vector projection of small-molecule scaffolds dictate their success in engaging complex protein targets. CAS 260412-73-5 , chemically identified as N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide, has emerged as a critical intermediate and structural core in the synthesis of highly specific enzyme inhibitors. As a conformationally restricted 3-pyrroline derivative, it serves as a foundational building block for synthesizing allosteric inhibitors of the Kinesin Spindle Protein (KSP, also known as Eg5 or KIF11), a motor protein essential for mitotic spindle assembly and a prime target in oncology[1].

This technical guide provides a comprehensive analysis of the physicochemical properties, mechanistic utility, and validated synthetic workflows associated with this vital pyrroline scaffold.

Physicochemical & Structural Profiling

Understanding the baseline metrics of CAS 260412-73-5 is essential for predicting its behavior in multi-step synthetic campaigns. The presence of the N,N-dimethylcarboxamide moiety imparts unique solubility and stability profiles compared to traditional carbamate-protected pyrrolines.

PropertyValue
Chemical Name N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide
CAS Registry Number 260412-73-5
Molecular Formula C7H12N2O[2]
Molecular Weight 140.18 g/mol [3]
MDL Number MFCD18828730[3]
Typical Commercial Purity ≥ 97.00%[3]
Structural Class 3-Pyrroline / Urea derivative

Mechanistic Rationale in Scaffold Design

As a Senior Application Scientist, it is crucial to understand why this specific scaffold is selected over simpler acyclic amines or saturated pyrrolidines. The utility of CAS 260412-73-5 is driven by three causal factors:

  • Conformational Restriction: The 2,5-dihydro-1H-pyrrole (3-pyrroline) ring contains an endocyclic double bond that enforces a near-planar geometry across the C2-C3-C4-C5 axis. This rigidity reduces the entropic penalty upon binding to a target protein, specifically orienting subsequent substituents (added at the C3/C4 positions) into precise vectors required to engage the allosteric pockets of KSP[1].

  • Urea Stability vs. Carbamate Lability: The N,N-dimethylcarboxamide group functions as a highly stable urea. Unlike Boc or Cbz protecting groups, which are susceptible to cleavage under strong acidic or reductive conditions respectively, the dimethyl urea is highly robust. This allows chemists to perform aggressive downstream functionalizations (e.g., strong base-mediated enolization or transition-metal catalysis) without premature deprotection.

  • Hydrogen Bond Acceptor Dynamics: The carbonyl oxygen of the carboxamide group acts as a potent, directional hydrogen-bond acceptor. In the context of KSP inhibitors, this moiety frequently engages in critical hydrogen bonding with the protein backbone (e.g., Glu116 or Gly117 in the Eg5 motor domain), anchoring the inhibitor within the binding cleft[4].

Pathway Dynamics: Targeting Kinesin Spindle Protein (Eg5)

Derivatives of CAS 260412-73-5 are predominantly utilized to arrest the cell cycle during mitosis. KSP is an essential microtubule-based motor protein that transduces chemical energy from ATP hydrolysis into mechanical force, driving centrosome separation[4]. When a pyrroline-derived inhibitor binds to the allosteric site of KSP, it locks the enzyme in a state that prevents ADP release, thereby halting motor function. This leads to the formation of monopolar spindles, prometaphase arrest, and ultimately, programmed cell death[1].

KSP_Pathway Compound Pyrroline Scaffold (CAS 260412-73-5) KSP Kinesin Spindle Protein (Eg5 / KIF11) Compound->KSP Allosteric Inhibition Microtubule Microtubule Dynamics (Spindle Assembly) KSP->Microtubule Motor Function Blockade Mitosis Prometaphase Arrest (Monopolar Spindles) Microtubule->Mitosis Centrosome Arrest Apoptosis Programmed Cell Death (Apoptosis) Mitosis->Apoptosis Cell Cycle Termination

Mechanism of action for KSP (Eg5) inhibitors derived from the 3-pyrroline scaffold.

Advanced Synthetic Protocol: Functionalizing the Pyrroline Core

To transform CAS 260412-73-5 into a biologically active KSP inhibitor, the core must be functionalized. A highly reliable, self-validating method involves the conversion of an oxidized derivative into a vinyl triflate, followed by a Palladium-catalyzed Suzuki-Miyaura cross-coupling to install complex aryl groups (e.g., 2,5-difluorophenyl)[1].

Workflow Step1 Vinyl Triflate Activation Step2 Boronic Acid Coupling Step1->Step2 Step3 Pd-Catalyzed Reaction Step2->Step3 Step4 Aqueous Workup Step3->Step4 Step5 HPLC / Flash Purification Step4->Step5

Step-by-step workflow for the Pd-catalyzed functionalization of the pyrroline core.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To couple a functionalized aryl boronic acid to the pyrroline core, establishing the steric bulk required for KSP allosteric pocket binding.

Reagents & Causality:

  • Substrate: Pyrroline-derived vinyl triflate (0.5 mmol).

  • Coupling Partner: 2,5-difluorophenylboronic acid (0.75 mmol, 1.5 eq). Excess is used to account for competitive protodeboronation.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.025 mmol, 5 mol%). Chosen for its robust performance in coupling electron-deficient vinyl triflates.

  • Base: Sodium Carbonate (Na2CO3) 2M aqueous solution (1.5 mmol, 3 eq). A mild base is selected to activate the boronic acid into a reactive boronate complex without hydrolyzing the dimethylcarboxamide core.

  • Solvent: Toluene/Ethanol (4:1, v/v, 5 mL). Toluene provides the necessary boiling point for the catalytic cycle, while ethanol acts as a phase-transfer agent to solubilize the aqueous base.

Step-by-Step Methodology (Self-Validating System):

  • Degassing (Critical Step): Charge a flame-dried Schlenk flask with the vinyl triflate, boronic acid, and Pd(PPh3)4. Add the Toluene/Ethanol solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Reaction Initiation: Add the degassed 2M Na2CO3 solution via syringe. Heat the biphasic mixture to 85°C under an Argon atmosphere with vigorous stirring (800 rpm) to ensure optimal interfacial mass transfer.

  • In-Process Control (IPC) & Self-Validation: After 2 hours, withdraw a 20 µL aliquot. Quench into 500 µL of Ethyl Acetate and 500 µL of water. Vortex and sample the upper organic layer for LC-MS analysis. Validation check: The reaction is deemed complete when the triflate mass peak is entirely consumed and replaced by the desired product mass (M+H). If intermediate palladium adducts are seen, catalyst poisoning has occurred.

  • Aqueous Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and partition with Deionized Water (10 mL). Extract the aqueous layer twice more with Ethyl Acetate (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-30% EtOAc in Hexanes).

  • Final Validation: Confirm the structure and purity (>95%) of the functionalized pyrroline via 1H-NMR (monitoring the disappearance of the triflate-associated alkene proton shift) and quantitative HPLC.

Conclusion

CAS 260412-73-5 is far more than a simple chemical intermediate; it is a highly engineered structural vector. By combining the conformational rigidity of the 3-pyrroline ring with the chemical stability and hydrogen-bonding capacity of an N,N-dimethylcarboxamide group, it provides an optimal foundation for modern drug discovery. As demonstrated in the synthesis of KSP/Eg5 inhibitors, mastering the functionalization of this core enables the development of potent therapeutics capable of arresting the cell cycle and inducing apoptosis in targeted cancer cells.

References

  • Source: google.
  • N-(N,N-Dimethylaminocarbonyl)-3-pyrroline CAS 260412-73-5 Source: watson-int.com URL:[Link]

  • products - Coolpharm Source: coolpharm.com URL:[Link]

Sources

A Technical Guide to the Structural Elucidation of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide, a substituted 3-pyrroline derivative, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyrrolidine and pyrroline scaffolds are prevalent in numerous bioactive natural products and synthetic pharmaceuticals.[1][2] The precise arrangement of atoms and functional groups within this molecule dictates its physicochemical properties, biological activity, and metabolic fate. Therefore, a multi-faceted analytical approach is imperative for its complete characterization.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

The first step in any structure elucidation is to determine the molecular formula, which in turn reveals the degree of unsaturation (DoU). The DoU is a critical piece of information, indicating the total number of rings and/or multiple bonds within the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, typically using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, provides a highly accurate mass measurement of the molecular ion. For N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide (C₇H₁₂N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated.

  • Expected [M+H]⁺: 141.1022 g/mol

The experimentally observed mass from HRMS would be compared to the theoretical masses of all plausible elemental compositions within a narrow mass tolerance window (typically <5 ppm). A close match confirms the molecular formula as C₇H₁₂N₂O.

Degree of Unsaturation (DoU) Calculation: The DoU is calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) For C₇H₁₂N₂O: DoU = 7 + 1 - (12/2) + (2/2) = 8 - 6 + 1 = 3

A DoU of 3 indicates the presence of three rings and/or double/triple bonds. In the proposed structure, this is accounted for by one ring and two double bonds (one C=C and one C=O).

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. For N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide, the key functional groups are a tertiary amide and a carbon-carbon double bond within a five-membered ring.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensity
~3100-3000=C-H stretchAlkeneMedium
~2950-2850C-H stretchAlkane (CH₂, CH₃)Medium-Strong
~1670-1630 C=O stretch Tertiary Amide Strong
~1650C=C stretchAlkeneMedium-Weak
~1450C-H bendAlkane (CH₂, CH₃)Medium
~1250C-N stretchAmide/AmineMedium

The most diagnostic peak would be the strong absorption in the 1670-1630 cm⁻¹ region, which is characteristic of a tertiary amide carbonyl group.[3][4] Its position at a lower frequency compared to ketones or esters is due to the resonance delocalization of the nitrogen lone pair, which imparts more single-bond character to the C=O bond.[4] The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amide.[5][6]

Part 3: Unraveling the Connectivity - A Multi-dimensional NMR Approach

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and spatial proximity of atoms.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a ~5.8Singlet (s) or narrow multiplet2HVinylic Protons (H3, H4)
b ~4.1Singlet (s) or narrow multiplet4HAllylic Protons (H2, H5)
c ~2.9Singlet (s)6HN,N-dimethyl Protons
  • Causality: The vinylic protons (a ) are expected to be downfield due to the deshielding effect of the double bond. Their chemical equivalence leads to a singlet or a very narrow multiplet. The allylic protons (b ) are adjacent to both the double bond and the electron-withdrawing amide nitrogen, shifting them downfield to around 4.1 ppm. These protons are also chemically equivalent, resulting in a singlet or narrow multiplet. The six protons of the two methyl groups (c ) are equivalent and appear as a sharp singlet, deshielded by the adjacent carbonyl group.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum indicates the number of unique carbon environments.

LabelChemical Shift (δ, ppm)Assignment
d ~165C=O (Amide Carbonyl)
e ~128C=C (Vinylic Carbons)
f ~55C-N (Allylic Carbons)
g ~38N-CH₃ (Methyl Carbons)
  • Causality: The amide carbonyl carbon (d ) is highly deshielded and appears furthest downfield. The two vinylic carbons (e ) are in the typical alkene region. The two sp³ carbons of the pyrroline ring (f ) are shifted downfield due to their attachment to the nitrogen atom. The two methyl carbons (g ) attached to the amide nitrogen appear in the aliphatic region.

2D NMR for Unambiguous Connectivity

While 1D NMR provides a strong foundation, 2D NMR experiments are essential to definitively piece the molecular puzzle together.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this molecule, the COSY spectrum is predicted to be simple, potentially showing a weak correlation between the allylic protons (b ) and the vinylic protons (a ), confirming their proximity in the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.

    Predicted HSQC Correlations:

    Proton (δ, ppm) Correlated Carbon (δ, ppm)
    ~5.8 (a ) ~128 (e )
    ~4.1 (b ) ~55 (f )

    | ~2.9 (c ) | ~38 (g ) |

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the connection of all the molecular fragments.

    Predicted Key HMBC Correlations:

    Proton Correlated Carbons (2-3 bonds away) Significance
    N,N-dimethyl (c) Amide Carbonyl (d) Confirms the dimethylamino group is attached to the carbonyl carbon.
    Allylic (b) Amide Carbonyl (d) Crucial correlation that links the pyrroline ring to the carboxamide group via the nitrogen atom.
    Allylic (b) Vinylic (e) Confirms the connectivity within the pyrroline ring.

    | Vinylic (a) | Allylic (f) | Confirms the connectivity within the pyrroline ring. |

The HMBC correlations provide the self-validating system required for trustworthy structure assignment. The link between the N,N-dimethyl protons and the carbonyl carbon, and especially the link between the allylic ring protons and the same carbonyl carbon, unambiguously establishes the N,N-Dimethyl-carboxamide moiety is attached to the nitrogen of the 2,5-dihydro-1H-pyrrole ring.

Part 4: Confirmation and Fragmentation Analysis via Mass Spectrometry (MS)

Mass spectrometry not only confirms the molecular weight but also provides structural information through the analysis of fragmentation patterns.

Predicted Fragmentation Pattern (Electron Ionization - EI-MS):

  • Molecular Ion (M⁺˙): m/z 140. A clear molecular ion peak should be observed.

  • Key Fragments:

    • m/z 96: [M - C₂H₆N]⁺˙. Loss of the dimethylamino radical.

    • m/z 70: [M - (CH₃)₂NCO]⁺. This is a very characteristic fragment corresponding to the 2,5-dihydro-1H-pyrrole cation, resulting from the cleavage of the N-C(O) bond.

    • m/z 44: [(CH₃)₂N]⁺. The dimethylamino cation.

The presence of a prominent fragment at m/z 70 would be strong evidence for the 2,5-dihydro-1H-pyrrole core.

Part 5: Integrated Workflow and Protocols

Structure Elucidation Workflow Diagram

structure_elucidation cluster_hrms High-Resolution Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Integration & Structure Confirmation HRMS Acquire HRMS Data (ESI-TOF) Formula Determine Molecular Formula (C₇H₁₂N₂O) HRMS->Formula DoU Calculate Degree of Unsaturation (DoU = 3) Formula->DoU Integration Integrate All Spectroscopic Data DoU->Integration IR Acquire IR Spectrum Func_Groups Identify Functional Groups: - Tertiary Amide (C=O) - Alkene (C=C) - No N-H IR->Func_Groups Func_Groups->Integration H1_NMR ¹H NMR H1_NMR->Integration C13_NMR ¹³C NMR C13_NMR->Integration COSY COSY COSY->Integration HSQC HSQC HSQC->Integration HMBC HMBC HMBC->Integration NMR_Acq Acquire 1D & 2D NMR Data NMR_Acq->H1_NMR NMR_Acq->C13_NMR NMR_Acq->COSY NMR_Acq->HSQC NMR_Acq->HMBC MS Acquire EI-MS Data Frag Analyze Fragmentation Pattern (Key fragments: m/z 70, 44) MS->Frag Frag->Integration Structure Confirm Structure: N,N-Dimethyl-2,5-dihydro- 1H-pyrrole-1-carboxamide Integration->Structure

Caption: Integrated workflow for the structure elucidation of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide.

Experimental Protocols

1. High-Resolution Mass Spectrometry (HRMS)

  • Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.

  • Dilute the stock solution to ~1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Perform data analysis using the instrument's software to determine the accurate mass of the [M+H]⁺ ion and calculate the elemental composition.

2. Infrared (IR) Spectroscopy

  • Place a small amount of the neat sample (if liquid) or a KBr pellet of the sample (if solid) onto the ATR crystal of an FTIR spectrometer.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Process the spectrum to identify the wavenumbers of key absorption bands.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the following spectra on a 500 MHz NMR spectrometer:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard proton-decoupled carbon experiment.

    • COSY: Gradient-selected COSY experiment.

    • HSQC: Gradient-selected, sensitivity-enhanced HSQC experiment optimized for ¹JCH ≈ 145 Hz.

    • HMBC: Gradient-selected HMBC experiment optimized for long-range couplings of 8 Hz.

  • Process and analyze all spectra using appropriate NMR software.

Conclusion

The structure of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide can be unequivocally confirmed through a systematic and integrated analytical strategy. High-resolution mass spectrometry establishes the molecular formula, while IR spectroscopy provides initial evidence of the key tertiary amide functional group. The core of the elucidation lies in the comprehensive suite of NMR experiments. ¹H and ¹³C NMR provide the fundamental framework, which is then definitively assembled using 2D techniques. Specifically, the HMBC experiment is paramount, as it provides the unambiguous long-range correlations that connect the N,N-dimethyl groups to the carbonyl carbon and, crucially, the pyrroline ring to the carboxamide moiety. Finally, mass spectrometry fragmentation patterns corroborate the proposed structure. This multi-technique, self-validating approach ensures the highest level of scientific confidence in the final structural assignment, a critical requirement for any further research or development activities.

References

  • Venkatachalam, C. M., & Krimm, S. (1969). Infrared spectroscopic studies of amides and anilides. In Proceedings of the Indian Academy of Sciences - Section A (Vol. 69, No. 1, pp. 1-13). Springer India. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (PART-6, PPT-12). Retrieved from [Link]

  • Valicenti, A. J., Heimermann, W. H., & Holman, R. T. (1981). Mass spectrometric location of triple bonds in fatty acids and fragmentation mechanisms of N-acylpyrrolidines. The Journal of Organic Chemistry, 46(12), 2509–2513. [Link]

  • Duffield, A. M., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXIV. A Study of the Fragmentation of N-Acylpyrrolidines. Journal of the American Chemical Society, 87(20), 4554–4561. [Link]

  • Chemistry Steps. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Barnathan, G., Doumenq, P., & Vacelet, J. (2003). Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). ResearchGate. Retrieved from [Link]

  • Onoabedje, E. A., Ibezim, A., Okoro, U. C., & Batra, S. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0243305. [Link]

  • PLOS. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE. [Link]

  • ResearchGate. (n.d.). Key HMBC (arrows) and COSY (bold lines) correlations of compounds 1 and 7-11. Retrieved from [Link]

  • Pîrnău, A., Vlase, L., & Tiperciuc, B. (2022). Revisiting Fused-Pyrrolo-1,10-Phenanthroline Derivatives: Novel Transformations and Stability Studies. Chemistry, 4(4), 1362-1378. [Link]

  • ResearchGate. (n.d.). COSY and selected HMBC correlations of compounds 1 and 2. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • PubMed. (2026, January 9). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved from [Link]

  • American Chemical Society Publications. (2026, January 8). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved from [Link]

Sources

Physicochemical Profiling and Synthetic Utility of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide in Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of targeted antimitotic drug development has increasingly shifted from broad-spectrum microtubule poisons (e.g., taxanes) to highly specific motor protein inhibitors. At the forefront of this evolution is the targeting of the Kinesin Spindle Protein (KSP, also known as Eg5)[1]. Within this niche, N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide (CAS 260412-73-5) has emerged as a critical, conformationally restricted scaffold utilized in Fragment-Based Drug Discovery (FBDD) to synthesize next-generation KSP allosteric inhibitors[2].

This technical guide dissects the physicochemical properties, structural rationale, and self-validating synthetic methodologies associated with this vital chemical building block, providing a comprehensive resource for drug development professionals.

Structural Rationale and Physicochemical Profiling

The selection of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide as a core scaffold is driven by its unique combination of geometric rigidity and metabolic stability.

  • Conformational Restriction: The 2,5-dihydro-1H-pyrrole (3-pyrroline) ring contains a rigid cis-double bond. This geometric constraint limits the conformational flexibility of the ring, ensuring that any subsequent functionalization (e.g., aryl groups added via cross-coupling) is projected into a precise 3D vector space. This pre-organization significantly reduces the entropic penalty upon binding to the target protein[2].

  • Metabolic Shielding: The N,N-dimethylcarboxamide moiety functions as a metabolic shield. By lacking hydrogen bond donors (NH protons), it resists hydrogen-atom abstraction and enzymatic degradation by amidases. Simultaneously, the carbonyl oxygen remains a potent hydrogen bond acceptor, crucial for anchoring the molecule to the protein backbone[3].

Quantitative Physicochemical Data

The following table summarizes the core properties that make this compound an ideal FBDD starting point[4].

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₇H₁₂N₂OLow molecular weight (140.18 g/mol ) allows for high ligand efficiency (LE) during fragment elaboration.
CAS Number 260412-73-5Unique identifier for procurement and database tracking[4].
Topological Polar Surface Area ~20.3 ŲHighly lipophilic profile ensures excellent membrane permeability for reaching intracellular mitotic targets.
Hydrogen Bond Donors 0Absence of NH/OH groups improves metabolic stability and passive cellular diffusion.
Hydrogen Bond Acceptors 1The carbonyl oxygen is critical for anchoring the scaffold to the target protein's backbone via H-bonding.
Rotatable Bonds 1High structural rigidity reduces the entropic penalty upon binding to the allosteric pocket.

Application in Oncology: KSP (Eg5) Allosteric Inhibition

Eg5/KSP is a homotetrameric motor protein essential for centrosome separation and bipolar spindle assembly during the early stages of mitosis[1]. Inhibition of KSP leads to the formation of aberrant monopolar spindles, triggering the spindle assembly checkpoint, prolonged mitotic arrest, and ultimately, apoptosis[5].

Unlike traditional ATP-competitive inhibitors, derivatives built upon the N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide scaffold are designed to bind to a highly specific allosteric pocket located approximately 10–12 Å away from the ATP binding site[3]. This induced-fit pocket is formed by helix α2, helix α3, and the extended loop L5 [1]. Binding to the α2/loop L5/helix α3 pocket induces a distal conformational change that traps the motor domain in an ADP-bound state, preventing the nucleotide exchange required for motor stepping along the microtubule[3].

G KSP KSP (Eg5) Motor Protein Pocket α2 / Loop L5 / α3 Allosteric Pocket KSP->Pocket Exposes Inhibitor Inhibitor Complex (Trapped ADP State) Pocket->Inhibitor Binds Scaffold Spindle Monopolar Spindle Formation Inhibitor->Spindle Prevents Separation Arrest Mitotic Arrest (Prometaphase) Spindle->Arrest Triggers Checkpoint Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Fig 1: Mechanism of KSP (Eg5) allosteric inhibition leading to mitotic arrest and apoptosis.

Experimental Methodologies

To ensure reproducibility and high fidelity in drug development, the following self-validating protocols detail the synthesis and downstream utilization of the scaffold.

Protocol 1: Synthesis of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide

Objective: To synthesize the core scaffold via nucleophilic acyl substitution while strictly preventing the hydrolysis of the electrophile.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask and maintain under a continuous flow of dry nitrogen.

    • Causality: Dimethylcarbamoyl chloride is highly sensitive to moisture and will rapidly hydrolyze to dimethylamine and carbon dioxide in the presence of water.

  • Reagent Loading: Dissolve 2,5-dihydro-1H-pyrrole (3-pyrroline, 1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

    • Causality: DCM is chosen as an aprotic solvent that provides excellent solubility for both the polar amine and the resulting urea derivative without participating in the reaction.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) dropwise.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct, keeping the 3-pyrroline nitrogen deprotonated and nucleophilic, without competing for the electrophile. The 0 °C temperature mitigates exothermic side reactions.

  • Electrophile Addition: Add dimethylcarbamoyl chloride (1.1 equiv) dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: The basic quench neutralizes any residual acid and destroys unreacted carbamoyl chloride, ensuring a clean crude profile.

  • Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the pure liquid product[4].

Protocol 2: Downstream Functionalization for KSP Inhibitors

Objective: To elaborate the core scaffold into a mature KSP inhibitor by functionalizing the rigid olefinic bond.

Methodology: The internal double bond of the 3-pyrroline ring serves as a prime synthetic handle. In the context of KSP inhibitors, this scaffold is subjected to transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) after conversion to an intermediate such as a vinyl triflate[2]. This allows for the stereospecific introduction of bulky, lipophilic groups (e.g., 2,5-difluorophenyl), which are strictly required to occupy the deep hydrophobic sub-pockets of the Eg5 loop L5 allosteric site[5].

Synth Reactants 3-Pyrroline + Dimethylcarbamoyl Chloride Conditions DCM, DIPEA, 0°C to RT (Nucleophilic Acyl Substitution) Reactants->Conditions Mix under N2 Workup Aqueous Quench & Extraction (Brine/DCM) Conditions->Workup Full Conversion Purification Silica Gel Chromatography (Hexane/EtOAc) Workup->Purification Crude Organic Phase Product Pure N,N-Dimethyl-2,5-dihydro -1H-pyrrole-1-carboxamide Purification->Product Isolate Core Scaffold

Fig 2: Synthetic workflow for the N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide core scaffold.

Analytical Characterization Standards

To validate the structural integrity of the synthesized scaffold before downstream elaboration, the following analytical suite is mandatory:

  • ¹H NMR (CDCl₃, 400 MHz): Validation requires the observation of the characteristic symmetric olefinic protons of the 3-pyrroline ring around δ 5.8 ppm, and the sharp singlet of the N,N-dimethyl groups around δ 2.8-2.9 ppm.

  • LC-MS (ESI+): The molecular ion peak [M+H]⁺ must be observed at m/z 141.1.

  • HPLC: Purity must exceed 97% (using UV detection at 210 nm, as the compound lacks extended conjugation) prior to proceeding with sensitive cross-coupling steps[4].

References

  • Title: AU2003247891A1 - Mitotic kinesin binding site Source: Google Patents URL
  • Title: N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide (CAS 260412-73-5)
  • Title: Targeting the Kinesin Spindle Protein: Basic Principles and Clinical Implications Source: AACR Journals URL
  • Title: Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation Source: Oncotarget URL
  • Source: PMC (PubMed Central)

Sources

N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide Derivatives as Kinesin Spindle Protein (KSP) Inhibitors: Mechanistic Insights and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quest for highly selective antimitotic agents has driven oncology research away from traditional microtubule-targeting drugs (taxanes and vinca alkaloids) toward motor proteins that govern mitotic spindle dynamics. Traditional tubulin poisons cause severe dose-limiting peripheral neuropathies because tubulin is essential for axonal transport in non-dividing neurons[1].

The chemical scaffold N,N-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide represents a highly potent class of second-generation antimitotic agents. Through rigorous high-throughput screening and structure-activity relationship (SAR) optimization, derivatives of this scaffold—most notably MK-0731 —have been identified as highly selective, allosteric inhibitors of the Kinesin Spindle Protein (KSP, also known as Eg5 or KIF11) [2]. This whitepaper provides an in-depth technical analysis of KSP as the primary therapeutic target for this scaffold, detailing the biochemical mechanisms, self-validating experimental workflows for target engagement, and quantitative efficacy metrics.

Primary Therapeutic Target: Kinesin Spindle Protein (KSP/Eg5)

KSP is a plus-end-directed motor protein belonging to the kinesin-5 subfamily. It is exclusively expressed in proliferating cells and is strictly required for the establishment of the bipolar mitotic spindle[1]. KSP functions as a homotetramer, cross-linking antiparallel microtubules and sliding them apart to drive centrosome separation during prometaphase.

Structural Biology and Allosteric Inhibition

Unlike ATP-competitive kinase inhibitors, N,N-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide derivatives act as non-competitive, allosteric inhibitors [3].

  • Binding Pocket: These compounds bind to a highly specific allosteric pocket formed by helix α2, loop L5, and helix α3 of the KSP motor domain.

  • Causality of Inhibition: Binding to this pocket induces a conformational shift that prevents the release of ADP from the KSP active site. By locking the motor domain in an ADP-bound state, the compound uncouples ATP hydrolysis from microtubule binding[1]. The motor protein can no longer generate the mechanical force required to slide microtubules, leading to a catastrophic failure of centrosome separation.

Mechanistic Pathway of KSP Inhibition

When KSP is inhibited by dihydropyrrole derivatives, the cell undergoes a highly predictable and terminal sequence of events. The failure of centrosomes to separate results in a "monoastral" or monopolar spindle. Because the kinetochores cannot achieve bipolar attachment, the Spindle Assembly Checkpoint (SAC) remains hyperactivated, arresting the cell in prometaphase and ultimately triggering caspase-dependent apoptosis[4].

KSP_Pathway Compound N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide (Scaffold / MK-0731) Target Kinesin Spindle Protein (KSP/Eg5) Allosteric Site Binding Compound->Target Binds Loop L5/Helix α3 Biochem Uncoupling of ATP Hydrolysis from Microtubule Binding Target->Biochem Locks ADP-bound state Cellular1 Failure of Centrosome Separation Biochem->Cellular1 Phenotype Monopolar Spindle Formation ('Monoastral' Phenotype) Cellular1->Phenotype SAC Spindle Assembly Checkpoint (SAC) Hyperactivation Phenotype->SAC Unattached Kinetochores Arrest Prolonged Prometaphase Arrest SAC->Arrest Apoptosis Apoptotic Cell Death Arrest->Apoptosis Caspase Cleavage

Fig 1: Mechanistic pathway of KSP inhibition by dihydropyrrole derivatives leading to apoptosis.

Self-Validating Experimental Methodologies for Target Validation

To rigorously validate the engagement of KSP by N,N-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide derivatives, researchers must employ orthogonal biochemical and phenotypic assays. As a Senior Application Scientist, I emphasize that these protocols must be designed as self-validating systems to rule out off-target tubulin toxicity or promiscuous ATP-competitive inhibition.

Protocol 1: Microtubule-Stimulated KSP ATPase Activity Assay

Objective: Quantify the biochemical inhibition of KSP motor function via allosteric uncoupling.

  • Reagent Preparation: Reconstitute purified recombinant human KSP motor domain, polymerized bovine tubulin, and a luminescent ADP detection reagent (e.g., ADP-Glo™).

  • Reaction Assembly: Mix the KSP motor domain (1-5 nM) with polymerized microtubules (1 μM) in a buffer containing PIPES (pH 6.8), MgCl₂, and EGTA.

    • Causality: KSP's basal ATPase activity is extremely low. Microtubules stimulate this activity by ~1,000-fold. Without microtubules, the assay lacks the dynamic range to detect physiologically relevant allosteric inhibition.

  • Compound Incubation: Add the dihydropyrrole compound (serial dilutions from 10 μM to 0.1 nM) and pre-incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the compound to access and lock the allosteric site before rapid ATP turnover saturates the enzyme's conformational states.

  • Reaction Initiation: Add ATP (at the predetermined Km​ value, typically ~20 μM) to initiate hydrolysis. Incubate for 20 minutes.

  • Detection & Self-Validation: Quench the reaction and measure ADP production via luminescence.

    • Self-Validating Control: Run a parallel reaction without microtubules (Basal ATPase Assay). A true allosteric KSP inhibitor will potently inhibit the microtubule-stimulated activity but will have minimal effect on basal ATPase activity, proving it is an uncoupler rather than a non-specific protein denaturant or ATP-competitive pan-kinase inhibitor.

Protocol 2: Phenotypic Spindle Formation Assay (Immunofluorescence)

Objective: Confirm cellular target engagement by observing the distinct "monoastral" phenotype.

  • Cell Synchronization: Seed HeLa or HCT116 cells on fibronectin-coated coverslips. Treat with 2 mM thymidine for 18 hours, release for 9 hours, and treat again for 18 hours (Double-Thymidine Block).

    • Causality: KSP is exclusively active during mitosis. Asynchronous cultures have <5% mitotic cells, leading to poor signal-to-noise. This block synchronizes cells at the G1/S boundary; releasing them ensures a massive yield of mitotic cells for observation.

  • Compound Treatment: Release the cells into fresh media containing the KSP inhibitor (e.g., MK-0731 at 10 nM) for 12 hours.

  • Fixation: Fix the cells using ice-cold methanol (-20°C) for 10 minutes.

    • Causality: Methanol precipitation preserves delicate microtubule asters and centrosomal structures far better than cross-linking agents like paraformaldehyde, which can obscure tubulin epitopes.

  • Dual-Target Staining: Permeabilize and stain with primary antibodies against α-tubulin (microtubules) and γ-tubulin (centrosomes), followed by fluorophore-conjugated secondary antibodies. Counterstain DNA with DAPI.

  • Imaging & Self-Validation: Observe via confocal microscopy.

    • Self-Validating Control: A valid KSP inhibitor phenotype must show a single, unseparated γ-tubulin core surrounded by a radial array of α-tubulin and a ring of chromosomes. If the compound were a general tubulin poison (like paclitaxel or nocodazole), the α-tubulin staining would be diffuse or bundled without a distinct aster, directly differentiating KSP inhibition from off-target tubulin toxicity.

Quantitative Efficacy & Selectivity Metrics

The optimization of the N,N-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide scaffold led to the clinical candidate MK-0731. A critical aspect of this optimization was mitigating off-target liabilities. Early generation dihydropyrroles exhibited binding to the hERG potassium channel, posing cardiovascular risks[2]. The strategic incorporation of a C2-hydroxymethyl group and specific fluorination patterns (as seen in MK-0731) circumvented hERG binding while maintaining exquisite KSP selectivity and overcoming P-glycoprotein (Pgp) mediated efflux in taxane-resistant tumors[2].

Table 1: Pharmacological Profile of MK-0731 (Optimized Dihydropyrrole Derivative)

ParameterValue / MetricBiological Significance
Primary Target Kinesin Spindle Protein (KSP/Eg5)Essential for bipolar spindle assembly[3].
Biochemical IC₅₀ 2.2 nMRepresents potent, low-nanomolar allosteric inhibition of KSP ATPase activity[3].
Cellular EC₅₀ (A2780 Cells) 2.7 nMDemonstrates excellent cell permeability and induction of mitotic arrest/apoptosis[3].
Target Selectivity >20,000-foldHighly selective against other kinesins (e.g., CENP-E, Kinesin-1), ensuring minimal off-target motor toxicity[3].
hERG Binding IC₅₀ 20.5 μMHigh IC₅₀ indicates a wide safety margin against off-target cardiovascular toxicity (QT prolongation)[3].
Clinical Status Phase I CompletedDemonstrated prolonged stable disease in patients with taxane-resistant solid tumors (e.g., cervical, NSCLC, ovarian)[4].

References

  • Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening N
  • MK-0731 | KSP Inhibitor MedChemExpress
  • A phase I trial of MK-0731, a Kinesin Spindle Protein (KSP)
  • Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic str
  • Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731)

Sources

Methodological & Application

Application Notes & Protocols for the Quantification of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide. Recognizing the diverse needs of researchers, scientists, and drug development professionals, we present three robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is detailed with step-by-step instructions, from sample preparation to data analysis. The causality behind critical experimental choices is explained to empower users to adapt and troubleshoot these methods effectively. All methodologies are presented within the framework of international regulatory guidelines to ensure data integrity and reliability.

Introduction to N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide and its Analytical Significance

N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide is a small molecule of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a dihydro-pyrrole ring and a carboxamide group, presents unique analytical challenges and opportunities. Accurate and precise quantification is paramount for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes. The choice of analytical technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.

This guide provides validated starting points for the quantification of this analyte, with the understanding that method optimization may be necessary for specific applications. The principles of method validation outlined herein are derived from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines, ensuring the generation of reliable and reproducible data.[1][2][3]

Foundational Principles: Choosing the Right Analytical Strategy

The selection of an appropriate analytical technique hinges on a clear definition of the Analytical Target Profile (ATP), a concept emphasized in the ICH Q14 guideline.[1][3] The ATP prospectively outlines the method's intended purpose and performance requirements.

Logical Workflow for Method Selection

MethodSelection cluster_matrix Sample Matrix Complexity cluster_sensitivity Required Sensitivity cluster_methods Recommended Method Simple Simple (e.g., Bulk Drug) Mod_Sens Moderate (µg/mL) Simple->Mod_Sens Assay/Purity GCMS GC-MS (with derivatization) Simple->GCMS Orthogonal Method/Impurity Profiling Complex Complex (e.g., Plasma, Tissue) High_Sens High (ng/mL to pg/mL) Complex->High_Sens Pharmacokinetics/Metabolism LCMS LC-MS/MS High_Sens->LCMS HPLC HPLC-UV Mod_Sens->HPLC LCMS_Prep Plasma Plasma Sample (50 µL) IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation (e.g., Acetonitrile) IS->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Sources

Advanced Application Guide: N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide Scaffold in KSP/Eg5 In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this guide to bridge the gap between chemical biology and phenotypic screening. The N,N-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide structure is a privileged chemical scaffold, serving as the core pharmacophore for highly potent, allosteric Kinesin Spindle Protein (KSP, also known as Eg5 or KIF11) inhibitors, such as MK-0731[1].

Unlike traditional anti-mitotics (e.g., taxanes or vinca alkaloids) that globally disrupt microtubule dynamics and cause severe neurotoxicity, pyrrole-1-carboxamide derivatives selectively target the mitotic motor protein KSP[2]. This guide details the causality, experimental design, and self-validating protocols required to robustly evaluate this scaffold in cell-based assays.

Scientific Grounding & Mechanism of Action

KSP is an ATP-dependent motor protein exclusively active during mitosis, responsible for driving centrosome separation to form the bipolar mitotic spindle[2]. The N,N-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide scaffold binds to an allosteric pocket formed by helix-α2, loop L5, and helix-α3 of the KSP motor domain[3].

The Causality of the Phenotype: Binding of the pyrrole-1-carboxamide core prevents the release of ADP, locking KSP in a microtubule-bound state. Because the centrosomes cannot separate, the cell forms a characteristic "monoastral spindle" (a star-like array of microtubules radiating from unseparated centrosomes). This triggers the Spindle Assembly Checkpoint (SAC), arresting the cell in prometaphase, which eventually culminates in apoptotic cell death[4].

KSP_Pathway Compound Pyrrole-1-carboxamide Scaffold KSP Kinesin Spindle Protein (Eg5 / KIF11) Compound->KSP Allosteric Binding Centrosome Centrosome Separation Blocked KSP->Centrosome Motor Inhibition Spindle Monoastral Spindle Phenotype Centrosome->Spindle Structural Collapse MitoticArrest Prometaphase Arrest Spindle->MitoticArrest SAC Activation Apoptosis Apoptosis MitoticArrest->Apoptosis Prolonged Arrest

Caption: Mechanism of Action: KSP inhibition leading to monoastral spindle formation and apoptosis.

Quantitative Data Presentation

To contextualize the potency of the pyrrole-1-carboxamide scaffold against other reference compounds, the following table summarizes expected in vitro parameters across standard oncology cell lines (e.g., HeLa, A2780).

Compound ClassRepresentative AgentPrimary TargetCellular IC₅₀ (Mitotic Arrest)P-glycoprotein (Pgp) Efflux Liability
Taxane Paclitaxelβ-Tubulin2 – 5 nMHigh (Prone to resistance)
Dihydropyrimidine MonastrolKSP (Eg5)~14,000 nMLow
Pyrrole-1-carboxamide MK-0731KSP (Eg5)2 – 19 nM Low (Optimized scaffold)[1]

Note: The pyrrole-1-carboxamide scaffold was specifically optimized via β-fluorination and structural rigidification to circumvent Pgp-mediated efflux, a major failure point for taxanes[1].

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation checkpoints. We employ a multi-parametric approach: phenotypic confirmation (Imaging), mechanistic confirmation (Cell Cycle), and functional outcome (Viability).

Protocol A: High-Content Imaging of Monoastral Spindles

Causality: Direct visualization of the monoaster is the only definitive proof of KSP target engagement in intact cells. Global microtubule poisons (like nocodazole) will destroy the spindle entirely, whereas KSP inhibitors leave the microtubules intact but structurally collapsed.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 5,000 cells/well in a 96-well optical bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point dose-response of the pyrrole-1-carboxamide derivative (0.1 nM to 10 μM). Include DMSO (0.1% v/v) as a negative control and Monastrol (100 μM) as a positive control. Incubate for 16–24 hours.

  • Fixation: Remove media and add 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature (RT). Causality: PFA crosslinks proteins, preserving the delicate microtubule architecture.

  • Permeabilization & Blocking: Wash with PBS, then add 0.2% Triton X-100 in PBS for 10 minutes. Block with 3% BSA in PBS for 1 hour.

  • Immunostaining:

    • Primary Antibody: Anti-α-tubulin (mouse), 1:1000 in blocking buffer for 2 hours.

    • Secondary Antibody: Alexa Fluor 488 anti-mouse, 1:500 + Hoechst 33342 (1 μg/mL) for 1 hour in the dark.

  • Imaging & Analysis: Image via automated confocal microscopy (e.g., PerkinElmer Opera Phenix). Quantify the percentage of mitotic cells exhibiting monoasters versus bipolar spindles.

Validation Checkpoint: The assay is only valid if the DMSO control exhibits >95% normal bipolar spindles in mitotic cells. If DMSO wells show monoasters, the cell line is experiencing environmental stress or mycoplasma contamination.

Assay_Workflow Seed 1. Cell Seeding (Log-phase growth) Treat 2. Compound Treatment (Pyrrole-1-carboxamide, 24h) Seed->Treat Fix 3. Fixation & Permeabilization (4% PFA + Triton X-100) Treat->Fix Stain 4. Immunostaining (Anti-α-tubulin + Hoechst) Fix->Stain Image 5. High-Content Imaging (Confocal Microscopy) Stain->Image Analyze 6. Phenotypic Analysis (Calculate % Monoasters) Image->Analyze

Caption: High-content imaging workflow for quantifying monoastral spindle phenotypes in vitro.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Causality: To confirm that the monoastral phenotype translates to functional mitotic arrest, we measure DNA content. Arrested cells will accumulate exactly 4N DNA (G2/M phase).

Step-by-Step Methodology:

  • Harvesting: Following 24h compound treatment, collect both floating (mitotic/apoptotic) and adherent cells via trypsinization. Causality: Mitotic cells round up and detach; discarding the supernatant will result in a massive false-negative loss of the arrested population.

  • Fixation: Wash cells in cold PBS, then resuspend in 0.5 mL PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol. Resuspend the pellet in 0.5 mL of FxCycle™ PI/RNase Staining Solution (Propidium Iodide + RNase A).

    • Causality: RNase A is mandatory. PI intercalates into all double-stranded nucleic acids. Without RNase A, RNA fluorescence will obscure the sharp 2N/4N DNA peaks.

  • Acquisition: Incubate for 30 mins at RT in the dark. Acquire data on a flow cytometer (e.g., BD FACSCanto), collecting at least 10,000 single-cell events.

Validation Checkpoint: The untreated control must display a distinct G1 peak (2N) and a smaller G2/M peak (4N). The pyrrole-1-carboxamide treated cells should show a near-complete collapse of the G1 peak and a massive accumulation at the 4N peak.

Protocol C: Cell Viability (ATP-Quantitation)

Causality: We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo®) rather than tetrazolium reduction assays (MTT/MTS). Prolonged mitotic arrest can uncouple mitochondrial reductase activity from actual cell viability, leading to artifactual readings in MTT assays. ATP quantitation provides a direct, stoichiometric readout of metabolically active cells.

Step-by-Step Methodology:

  • Treatment: Seed cells in opaque-walled 96-well plates. Treat with the compound for 48–72 hours (apoptosis secondary to mitotic arrest takes time to execute).

  • Lysis & Reaction: Equilibrate the plate to RT for 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.

  • Luminescence Reading: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at RT for 10 minutes to stabilize the luminescent signal. Record luminescence.

Validation Checkpoint: Calculate the Z'-factor using the DMSO control and a cell-free (media only) blank. The assay is only valid for IC₅₀ determination if the Z'-factor is > 0.5.

References

  • Cox, C. D., et al. (2008). Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer. Journal of Medicinal Chemistry, 51(14), 4239-4252. URL:[Link]

  • Holen, K., et al. (2012). A phase I trial of MK-0731, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors. Investigational New Drugs, 30(3), 1088-1095. URL:[Link]

  • Fraley, M. E., et al. (2004).Mitotic kinesin binding site. World Intellectual Property Organization Patent No. WO2004004652A2.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing bottlenecks, low yields, or purification issues when carbamoylating 3-pyrroline (2,5-dihydro-1H-pyrrole) with dimethylcarbamoyl chloride (DMCC).

Below, you will find mechanistic insights, a troubleshooting FAQ, and a self-validating experimental protocol designed to maximize your isolated yield.

Reaction Workflow & Yield-Loss Analysis

G cluster_0 Reaction Components Pyrroline 3-Pyrroline (1.0 equiv) Reaction Carbamoylation Reaction (CH2Cl2, 0°C → RT, 12h) Pyrroline->Reaction Oxidation Aromatization to Pyrrole (Side Reaction) Pyrroline->Oxidation O2 / Light DMCC Dimethylcarbamoyl Chloride (2.0 equiv) DMCC->Reaction Hydrolysis DMCC Hydrolysis (Side Reaction) DMCC->Hydrolysis Trace H2O Base Triethylamine (Et3N) (2.0 equiv) Base->Reaction Product N,N-Dimethyl-2,5-dihydro- 1H-pyrrole-1-carboxamide (Target Product) Reaction->Product Optimal Conditions (92% Yield)

Workflow and yield-loss pathways for N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide synthesis.

Quantitative Data: Optimization Parameters

The table below summarizes the causality behind different reaction conditions and their impact on the final isolated yield.

SolventBase (Equiv)DMCC (Equiv)TemperatureIsolated Yield (%)Mechanistic Observation
CH₂Cl₂ Et₃N (2.0) 2.0 0 °C → RT 92% Optimal. Excess reagents compensate for trace DMCC hydrolysis[1].
CH₂Cl₂Et₃N (1.1)1.10 °C → RT< 60%Incomplete conversion due to rapid DMCC hydrolysis[2].
THFDIPEA (2.0)2.00 °C → RT85%Good alternative; DIPEA provides steric bulk, reducing side reactions.
DMFK₂CO₃ (2.0)1.5RT< 50%DMCC reacts with DMF to form tetramethylformamidinium chloride[3].
Troubleshooting & FAQs

Q: Why is my isolated yield consistently low despite TLC showing full consumption of 3-pyrroline? A: This is typically caused by two compounding factors: reagent hydrolysis and aqueous workup losses. Dimethylcarbamoyl chloride (DMCC) is highly sensitive to moisture and readily hydrolyzes into dimethylamine, CO₂, and HCl[2]. If your solvent is not strictly anhydrous, DMCC is consumed before it can react with the amine. Furthermore, the target product is a low-molecular-weight tertiary amide with significant water solubility. Over-washing during aqueous workup will pull your synthesized product directly into the aqueous layer. Solution: Use strictly anhydrous CH₂Cl₂. During workup, minimize the volume of aqueous washes and back-extract the aqueous layer at least three times with CH₂Cl₂ to recover the product[1].

Q: I observe a significant impurity that co-elutes with the product. NMR shows aromatic protons. What is this? A: Your starting material, 3-pyrroline (2,5-dihydro-1H-pyrrole), has undergone oxidative aromatization to form pyrrole. The mechanistic driving force for this degradation is the immense thermodynamic stability gained by forming a 6-pi electron aromatic ring. Solution: Store 3-pyrroline under an inert atmosphere (nitrogen or argon) at low temperatures. Degas your reaction solvents prior to use to remove dissolved oxygen.

Q: The reaction stalls at 60% conversion. Should I heat the reaction mixture to drive it to completion? A: No. Heating the reaction will decrease your yield. DMCC is thermally sensitive. Elevated temperatures accelerate its side reactions, including its reaction with the base or the solvent (especially if using DMF, which rapidly forms tetramethylformamidinium chloride at higher temperatures)[3]. Solution: Instead of heating, maintain the reaction at room temperature and add a second portion of DMCC (up to 2.0 equivalents total) and Et₃N to compensate for the reagent lost to hydrolysis[1].

Q: What are the critical safety considerations for this synthesis? A: Dimethylcarbamoyl chloride is a known carcinogen and is highly toxic via inhalation and skin contact[3]. Solution: All manipulations involving DMCC must be performed in a heavily ventilated fume hood. Use appropriate PPE, including double-gloving with chemically resistant gloves. Quench all DMCC-contaminated glassware with a dilute basic solution (e.g., 1M NaOH) before removing it from the hood to safely hydrolyze residual reagent.

Step-by-Step Methodology: Optimized Synthesis Protocol

This self-validating protocol is adapted from optimized hydroamidation and carbamoylation conditions yielding 92% of the target compound[1].

1. Preparation & Setup Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with argon for 5 minutes to ensure an oxygen- and moisture-free environment.

2. Reagent Loading Dissolve 3-pyrroline (10.0 mmol, 1.0 equiv) in strictly anhydrous CH₂Cl₂ (20.0 mL)[1].

3. Base Addition Add triethylamine (Et₃N) (20.0 mmol, 2.0 equiv) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath[1]. Causality: Cooling prevents the exothermic degradation of the incoming acylating agent.

4. Carbamoylation Slowly add dimethylcarbamoyl chloride (DMCC) (20.0 mmol, 2.0 equiv) dropwise to the cooled solution[1]. You may observe slight fuming or cloudiness as the Et₃N·HCl salt begins to form.

5. Reaction Maturation & Self-Validation Remove the ice bath. Allow the reaction mixture to warm to room temperature (RT) and stir continuously for 12 hours under argon[1]. Self-Validation Step: Monitor the reaction via TLC (stain with KMnO₄). The 3-pyrroline spot should completely disappear. If starting material remains after 12 hours, DMCC has likely hydrolyzed due to trace moisture. Add an additional 0.5 equiv of DMCC and stir for 2 more hours.

6. Quenching & Aggressive Workup Quench the reaction by adding a minimal volume of cold distilled water (10 mL). Separate the organic phase. Extract the aqueous phase aggressively with CH₂Cl₂ (3 × 15 mL)[1]. Causality: The tertiary amide product is partially water-soluble; multiple organic extractions are mandatory to prevent yield loss.

7. Drying & Concentration Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[1].

8. Purification Purify the crude yellow oil via flash column chromatography (Eluent: Petroleum Ether / Ethyl Acetate = 2:1) to yield N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide as a pure product[1].

Sources

Technical Support Center: Purification of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide .

This compound features a polar N,N-dimethylcarboxamide (urea) moiety attached to a 2,5-dihydro-1H-pyrrole (3-pyrroline) ring. The purification strategy must carefully balance the high polarity of the urea group with the chemical sensitivity of the isolated alkene.

Part 1: Validated Purification Workflow

The following protocol is engineered for the standard synthetic route involving the acylation of 3-pyrroline with dimethylcarbamoyl chloride in the presence of triethylamine (Et₃N) and dichloromethane (CH₂Cl₂)[1].

Workflow A Synthesis Reaction Acylation of 3-pyrroline B Aqueous Quench Neutralize & dissolve salts A->B 12h at RT C Liquid-Liquid Extraction Extract with CH2Cl2 (3x) B->C Add H2O D Drying & Concentration Na2SO4, Rotavap < 35°C C->D Organic Phase E Flash Chromatography Silica Gel, PE/EA (2:1) D->E Crude Oil F Pure Target Compound Yellow Oil (~92% Yield) E->F Isolate Fractions

Figure 1: Standard synthesis and purification workflow for the target urea compound.

Step-by-Step Methodology

Phase 1: Reaction Quenching & Liquid-Liquid Extraction

  • Procedure: Upon completion of the 12-hour reaction at room temperature, quench the mixture by adding an equal volume of deionized water to the CH₂Cl₂ solution. Transfer to a separatory funnel and extract the aqueous phase three times with CH₂Cl₂[1].

  • Causality: The reaction generates Et₃N·HCl as a byproduct. The aqueous quench dissolves these salts, preventing them from crashing out and clogging the silica column later. CH₂Cl₂ is chosen for extraction because the target urea has a highly favorable partition coefficient in chlorinated solvents.

  • Self-Validation: Spot the combined organic layers on a Thin Layer Chromatography (TLC) plate and stain with ninhydrin. A lack of purple spots confirms the complete removal of unreacted 3-pyrroline (a secondary amine).

Phase 2: Desiccation & Concentration

  • Procedure: Dry the combined organic phases over anhydrous Na₂SO₄. Filter the drying agent and remove the solvent in vacuo using a rotary evaporator with the water bath set strictly below 35 °C.

  • Causality: Na₂SO₄ is preferred over MgSO₄ as it is less Lewis acidic, minimizing any risk of interacting with the urea oxygen. The strict temperature limit prevents the thermal isomerization of the 2,5-dihydro-1H-pyrrole double bond into a conjugated 4,5-dihydro-1H-pyrrole system.

  • Self-Validation: The crude product should present as a viscous, slightly yellow oil[1]. The presence of a white crystalline solid at this stage indicates incomplete salt removal.

Phase 3: Flash Column Chromatography

  • Procedure: Load the crude oil onto a normal-phase silica gel column. Elute using an isocratic mixture of Petroleum Ether (PE) and Ethyl Acetate (EA) at a 2:1 (v/v) ratio[1].

  • Causality: The N,N-dimethylcarboxamide group acts as a strong hydrogen-bond acceptor, causing the molecule to bind tightly to the silanol groups of the stationary phase. The PE/EA (2:1) system provides the exact dielectric constant needed to disrupt these interactions without causing the compound to co-elute with non-polar impurities.

  • Self-Validation: Monitor fractions by TLC. The pure product will appear as a single UV-active spot that also stains readily with KMnO₄ (confirming the presence of the intact alkene).

Part 2: Quantitative Data & System Parameters

To ensure reproducibility across different batches, calibrate your purification system against the empirical parameters summarized below:

ParameterTarget SpecificationMechanistic Rationale
Eluent Ratio Petroleum Ether / Ethyl Acetate (2:1)Balances the high polarity of the urea moiety against the non-polar 3-pyrroline ring, achieving an optimal R_f value[1].
Expected Yield ~92%The high nucleophilicity of 3-pyrroline ensures near-quantitative conversion when an excess of base (Et₃N) is utilized[1].
Physical State Yellow OilCharacteristic of low-molecular-weight, asymmetric urea derivatives that lack strong intermolecular hydrogen-bonding networks[1].
Thermal Limit ≤ 35 °C (During concentration)Prevents thermal stress that could trigger the migration of the isolated double bond into conjugation with the urea nitrogen.

Part 3: Troubleshooting Guide & FAQs

Troubleshooting Q1 Impurity Detected? Amine Unreacted 3-pyrroline Q1->Amine Ninhydrin + Salt Et3N·HCl Salts Q1->Salt White Solid Tailing Column Tailing Q1->Tailing Broad Spot Sol1 10% Citric Acid Wash Amine->Sol1 Sol2 Thorough Aqueous Wash Salt->Sol2 Sol3 Use PE/EA (2:1) Eluent Tailing->Sol3

Figure 2: Troubleshooting decision tree for common purification issues.

Q1: My isolated yield is significantly lower than the expected 92%, and I observe a ninhydrin-positive spot at the baseline of my TLC. What went wrong? A1: You are observing unreacted 3-pyrroline co-eluting or tailing through your column. Because 3-pyrroline is a secondary amine, it interacts strongly with silica. Solution: Pre-treat the organic layer before chromatography. During the liquid-liquid extraction phase, wash the combined CH₂Cl₂ layers with a mild acidic solution (e.g., 10% aqueous citric acid). This protonates the residual amine, forcing it into the aqueous layer, while your target urea (which is neutral) remains safely in the organic phase.

Q2: Why does my purified product contain a white crystalline impurity despite rigorous column chromatography? A2: This is almost certainly residual triethylamine hydrochloride (Et₃N·HCl). While it is a salt, it possesses anomalous solubility in dichloromethane and can carry over into the organic phase if the aqueous washes are insufficient. Solution: Increase the volume of your aqueous quench. If the problem persists, add a final brine (saturated NaCl) wash to the organic layer. The high ionic strength of the brine will "salt out" the Et₃N·HCl from the organic phase.

Q3: The compound is tailing severely on normal-phase silica, causing it to co-elute with a UV-active impurity. How can I improve the resolution? A3: The N,N-dimethylcarboxamide group is highly polar and acts as a strong hydrogen bond acceptor. If the silica gel is overly active (dry), the compound will tail. Solution: Ensure you are strictly adhering to the PE/EA (2:1) eluent ratio[1]. If tailing persists, you can deactivate the silica gel slightly by adding 1% Et₃N to your eluent system. This competitively binds to the most active silanol sites, allowing the urea to elute as a sharp band.

Q4: NMR analysis shows that the double bond in the pyrroline ring has shifted. How did this degradation occur? A4: The 2,5-dihydro-1H-pyrrole ring contains an isolated alkene. Under thermal stress or in the presence of strong acids, this double bond can isomerize to form the thermodynamically more stable 4,5-dihydro-1H-pyrrole (where the double bond is conjugated with the lone pair of the urea nitrogen). Solution: Never use strong acids (like HCl) during your extraction washes—stick to mild acids like citric acid. Furthermore, never exceed a bath temperature of 35 °C when concentrating the product on the rotary evaporator.

References

  • 1, amazonaws.com.

Sources

N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide (CAS: 260412-73-5). This molecule—a 3-pyrroline derivative featuring an N,N-dimethylurea moiety—is a critical building block in the synthesis of Kinesin Spindle Protein (KSP) inhibitors[1] and Targeted Protein Degradation (PROTAC) ligands.

Because of its unique structural features (an isolated alkene within a nitrogenous 5-membered ring adjacent to a urea linkage), it exhibits specific stability challenges. This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure experimental integrity.

Part 1: Molecule Profile & Quantitative Stability Data

To effectively troubleshoot degradation, one must first understand the baseline physicochemical vulnerabilities of the molecule. The table below summarizes the quantitative stability parameters and their experimental implications.

Table 1: Physicochemical & Stability Parameters

ParameterCharacteristic / ValueExperimental Implication
Ring System 2,5-dihydro-1H-pyrrole (3-pyrroline)Highly susceptible to oxidative aromatization to pyrrole due to thermodynamic driving forces[2].
Functional Group N,N-dimethylcarboxamide (Urea)Stable at neutral pH; susceptible to elimination-addition hydrolysis at pH < 2 or pH > 12.
Oxidation Potential High (Allylic C2/C5 positions)Prone to autoxidation forming hydroperoxides or 3-pyrrolin-2-ones[3]. Requires inert atmosphere.
Storage Temp 2–8°C (Short term), -20°C (Long term)Thermal stress induces double-bond migration (isomerization to 2-pyrroline).

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a major [M-2] impurity peak after leaving the compound in solution over the weekend. What is happening?

A1: You are observing oxidative aromatization . The 2,5-dihydro-1H-pyrrole ring (3-pyrroline) has a massive thermodynamic driving force to lose two hydrogen atoms (oxidative dehydrogenation) to form a fully aromatic, conjugated pyrrole ring[2]. This reaction is accelerated by dissolved oxygen, ambient light, and trace transition metals in your solvent.

  • Causality: The energy stabilization gained by fulfilling Hückel's rule (4n+2 π electrons) makes the 3-pyrroline ring a kinetic trap that desperately wants to aromatize.

  • Solution: Always degas your solvents (sparge with Argon or N2 for 15 minutes prior to use). Store stock solutions in amber vials at -20°C, and avoid leaving them on the benchtop.

Q2: During the acidic workup of my reaction, my yield drops significantly, and I detect dimethylamine in the aqueous layer. Why?

A2: The urea linkage is undergoing acid-catalyzed hydrolysis . While urea bonds are generally more robust than standard amides, prolonged exposure to strong acids (pH < 2) protonates the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water. The resulting tetrahedral intermediate collapses, cleaving the C-N bond to release 3-pyrroline, carbon dioxide, and dimethylamine.

  • Causality: The protonation of the urea oxygen disrupts the resonance stabilization of the N-C-N system, lowering the activation energy for hydrolysis.

  • Solution: Buffer your workup. Keep the pH of your aqueous phases strictly between 4.0 and 8.0. If an acidic wash is necessary to remove basic impurities, use a mild acid (e.g., 5% citric acid or saturated NH4Cl) and minimize contact time to < 5 minutes.

Q3: I am observing multiple polar impurities in my stability samples under ambient light. Are these ring-opened products?

A3: Most likely, these are epoxides, diols, or lactams resulting from the oxidation of the C3-C4 double bond and the allylic carbons. 3-pyrrolines are highly susceptible to oxidation by reactive oxygen species (ROS) or via photo-oxidation[3]. The electron-rich double bond reacts with singlet oxygen to form hydroperoxides at the allylic positions (C2/C5), which further decompose into polar lactams (e.g., 3-pyrrolin-2-ones) or ring-cleaved products[4].

  • Causality: The π-electrons of the isolated double bond act as a nucleophile against electrophilic oxygen species.

  • Solution: Implement a strict "protection from light" protocol. Wrap reaction flasks in aluminum foil and conduct long-term stability studies in dark, temperature-controlled chambers.

Part 3: Mechanism & Pathway Visualizations

The following diagrams illustrate the logical flow of degradation and the standardized analytical workflow to isolate these pathways.

Degradation_Pathways Parent N,N-Dimethyl-2,5-dihydro -1H-pyrrole-1-carboxamide Oxidation Oxidative Stress (O2, ROS, Light) Parent->Oxidation Exposure Hydrolysis pH Extremes (Strong Acid/Base) Parent->Hydrolysis Aqueous Thermal Thermal Stress (Heat, Catalysts) Parent->Thermal Heating Aromatization Aromatization (Pyrrole Derivatives) Oxidation->Aromatization -H2 (Oxidative) Epoxidation Epoxidation / Diols (C3-C4 Double Bond) Oxidation->Epoxidation +O (Addition) Cleavage Urea Cleavage (3-Pyrroline + Dimethylamine + CO2) Hydrolysis->Cleavage +H2O (Nucleophilic) Thermal->Aromatization Thermodynamic sink Isomerization Isomerization (2-Pyrroline Derivatives) Thermal->Isomerization Double bond shift

Diagram 1: Primary degradation pathways of N,N-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide.

Forced_Degradation Start Sample Prep (1 mg/mL in MeCN) Acid Acidic (0.1N HCl, 60°C) Start->Acid Base Basic (0.1N NaOH, 60°C) Start->Base Ox Oxidative (3% H2O2, RT) Start->Ox Quench Quench & Dilute Acid->Quench Base->Quench Ox->Quench Analysis LC-MS/HPLC Analysis Quench->Analysis

Diagram 2: Standardized forced degradation workflow for stability indicating assays.

Part 4: Experimental Protocols

Protocol: Self-Validating Forced Degradation Assay

To build a reliable stability-indicating HPLC method, you must forcefully degrade the compound to identify all potential degradants without destroying the parent molecule completely (target 10-20% degradation). This protocol is a self-validating system: it includes neutralization steps to halt degradation precisely, preventing secondary degradation of the primary degradants.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Dissolve 10 mg of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide in 10 mL of HPLC-grade Acetonitrile (MeCN) to create a 1 mg/mL stock. Note: MeCN is chosen over Methanol to prevent potential solvolysis/transesterification artifacts.

  • Acidic Degradation (Hydrolysis Pathway):

    • Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 4 hours.

    • Self-Validation Quench: Immediately neutralize with 1 mL of 0.1 N NaOH to halt hydrolysis. Dilute to 5 mL with mobile phase.

  • Basic Degradation (Elimination-Addition Pathway):

    • Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 4 hours.

    • Self-Validation Quench: Immediately neutralize with 1 mL of 0.1 N HCl. Dilute to 5 mL with mobile phase.

  • Oxidative Degradation (Aromatization & Epoxidation):

    • Transfer 1 mL of stock to a vial. Add 1 mL of 3% H2O2.

    • Incubate at Room Temperature (RT) for 24 hours in the dark.

    • Self-Validation Quench: Add 1 mL of 10% Sodium Thiosulfate (Na2S2O3) to quench residual peroxide. Dilute to 5 mL.

  • Control & Analysis:

    • Prepare a control sample (1 mL stock + 1 mL water, stored at RT).

    • Inject all samples into an LC-MS system (C18 column, Gradient: Water/MeCN with 0.1% Formic Acid). Compare the Total Ion Chromatogram (TIC) of stressed samples against the control to map the specific degradation peaks (e.g., [M-2] for pyrrole, [M-72] for 3-pyrroline cleavage).

Table 2: Expected Forced Degradation Outcomes

Stress ConditionReagent / EnvironmentTarget Degradation MechanismExpected Major LC-MS Signal
Acidic 0.1 N HCl, 60°CUrea Cleavagem/z corresponding to 3-pyrroline
Basic 0.1 N NaOH, 60°CBase-catalyzed Urea Cleavagem/z corresponding to 3-pyrroline
Oxidative 3% H2O2, RTAromatization / N-Oxidation[M-2] (Pyrrole) or [M+16] (N-oxide/Epoxide)
Photolytic UV/Vis Light, RTAllylic Oxidation / Dimerization[M+16], [M+32], or High MW Dimers

References

  • AU2003247891A1 - Mitotic kinesin binding site - Google Patents. Google Patents.
  • Kinetics and mechanism of alkaline hydrolysis of urea and sodium cyanate. NIScPR Online Periodicals Repository. URL:[Link]

  • 3-Pyrrolines Are Mechanism-Based Inactivators of the Quinone-Dependent Amine Oxidases but Only Substrates of the Flavin-Dependent Amine Oxidases. Journal of the American Chemical Society - ACS Publications. URL:[Link]

  • Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. MDPI. URL:[Link]

  • Metal-mediated synthesis of pyrrolines. RSC Publishing - The Royal Society of Chemistry. URL:[Link]

Sources

Technical Support Center: Optimization of Pyrrole Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrrole carboxamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical reactions. Pyrrole carboxamides are a cornerstone scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] However, their synthesis is often plagued by challenges such as low yields, competitive side reactions, and purification difficulties.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during pyrrole carboxamide synthesis.

Q1: My amide coupling reaction is giving a low yield. What are the primary suspects?

A1: Low yields in amide coupling reactions involving pyrrole carboxylic acids typically stem from a few key areas:

  • Inefficient Carboxylic Acid Activation: The first step of the reaction, the activation of the pyrrole carboxylic acid, may be incomplete. This can be due to a degraded coupling reagent (e.g., EDC that has hydrolyzed), steric hindrance near the carboxyl group, or suboptimal reaction temperature.

  • Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine component can significantly reduce its nucleophilicity, slowing down the rate of amide bond formation.

  • Instability of the Pyrrole Moiety: Pyrroles can be sensitive to strongly acidic or oxidizing conditions, leading to decomposition or polymerization.[2] The conditions generated by certain coupling reagents or additives might degrade your starting material or product.

  • Competitive N-Acylation: The pyrrole nitrogen itself is nucleophilic and can be acylated, leading to undesired side products.[3]

Q2: I'm observing significant N-acylation on the pyrrole ring instead of the desired amide bond formation. How can I prevent this?

A2: The pyrrole N-H proton is acidic (pKa ≈ 17.5), and its conjugate base is a potent nucleophile.[2][3] This makes competitive N-acylation a frequent problem. To favor amide bond formation:

  • Protect the Pyrrole Nitrogen: The most robust solution is to install a protecting group on the pyrrole nitrogen. Groups like Boc, Troc, or a triisopropylsilyl (TIPS) group can effectively block N-acylation and are often used to direct acylation to specific carbon atoms if C-acylation is the goal.[4] N-alkoxycarbonyl groups have been shown to be particularly effective.[5][6]

  • Control Reaction Stoichiometry and Order of Addition: Pre-activating the carboxylic acid with the coupling reagent before adding the amine can help consume the activated species in the desired pathway.

  • Choose Milder Conditions: Avoid highly basic conditions that would deprotonate the pyrrole nitrogen. Using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often preferred over triethylamine.[7][8]

Q3: What is the best coupling reagent for forming a pyrrole carboxamide bond?

A3: There is no single "best" reagent; the optimal choice depends on the specific substrates, scale, and cost considerations.

  • Carbodiimides (EDC, DCC): EDC (often with an additive like HOBt or Oxyma) is a cost-effective and common choice for simple couplings.[9] It is water-soluble, making byproduct removal straightforward.

  • Uronium/Onium Salts (HATU, HBTU): Reagents like HATU are highly efficient, especially for sterically hindered carboxylic acids or poorly nucleophilic amines. They often provide higher yields and faster reaction times but are more expensive.

  • Phosphonium Salts (PyBOP): Similar to HATU, PyBOP is a powerful coupling reagent that works well for challenging substrates.

  • Novel Methods: For direct N-acylation of the pyrrole ring with a carboxylic acid, a one-pot system using di-tert-butyl dicarbonate (Boc₂O) and a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst has been developed, offering high yields under mild conditions.[10][11]

Q4: My pyrrole carboxylic acid starting material seems unstable. How should I handle it?

A4: Pyrrole carboxylic acids can be prone to decarboxylation, especially if electron-donating groups are present on the ring.

  • In Situ Generation: One effective strategy is to generate the carboxylic acid in situ from a stable ester precursor (e.g., a tert-butyl or methyl ester) immediately followed by the coupling reaction.[7][8] For instance, the HBr generated as a byproduct in a Hantzsch pyrrole synthesis has been utilized in flow chemistry to hydrolyze a t-butyl ester, with the resulting acid being immediately used in an amide coupling step.[7][8]

  • Use of Acid Surrogates: Instead of the free acid, use a more stable precursor like an acid chloride or a 2-(trichloroacetyl)pyrrole.[1] The trichloromethyl group acts as an excellent leaving group, facilitating smooth amide bond formation.[1]

Q5: How do I choose the right solvent for my reaction?

A5: Solvent choice is critical for ensuring all reactants are soluble and for modulating reactivity.

  • Aprotic Polar Solvents: DMF and DCM are the most common choices. They are generally good at solvating the reactants and intermediates without interfering with the reaction.

  • Acetonitrile (MeCN): A good alternative, particularly when byproducts from DMF (e.g., dimethylamine) could be problematic.

  • Tetrahydrofuran (THF): Can also be used, but ensure it is anhydrous as water will consume the activated acid intermediate.

Q6: Purification of my final pyrrole carboxamide is difficult. Any suggestions?

A6: Purification challenges often arise from polar byproducts from the coupling reagents (e.g., HOBt, urea from EDC).

  • Aqueous Work-up: A standard acidic (e.g., dilute HCl) and basic (e.g., sat. NaHCO₃) wash sequence can remove many impurities. If using EDC, an acid wash is crucial to protonate and solubilize the isourea byproduct.

  • Solid-Phase Synthesis: For library synthesis or particularly difficult purifications, solid-phase methods can be highly effective. The polyamide is built on a solid support, and excess reagents and byproducts are simply washed away before cleaving the final product.[12]

  • Distillation: For non-polar, thermally stable pyrroles, distillation under reduced pressure can be an effective purification method after treating the crude mixture with an acid or activated carboxylic acid derivative to sequester impurities.[13]

Section 2: In-Depth Troubleshooting Guides
Problem 1: Low to No Product Formation

This is one of the most frustrating outcomes. The following workflow can help diagnose the issue.

G start Low/No Product Detected check_reagents Are all reagents fresh and stored correctly? start->check_reagents check_activation Is the carboxylic acid activating? check_reagents->check_activation Yes outcome_reagents Use fresh, anhydrous reagents. Retest. check_reagents->outcome_reagents No check_amine Is the amine sufficiently nucleophilic? check_activation->check_amine Yes outcome_activation Increase activation time. Change coupling reagent (e.g., to HATU). Check for steric hindrance. check_activation->outcome_activation No check_conditions Are reaction conditions (T, time) optimal? check_amine->check_conditions Yes outcome_amine Add non-nucleophilic base (DIPEA). Use a more potent coupling system. Consider an alternative synthetic route. check_amine->outcome_amine No outcome_conditions Increase temperature moderately (e.g., RT to 40°C). Increase reaction time. check_conditions->outcome_conditions No G cluster_opt Optimization Strategy start Side Products Observed (N- or C-Acylation) is_protected Is the pyrrole nitrogen protected? start->is_protected protect_N Protect Nitrogen (e.g., Boc, Troc, TIPS) is_protected->protect_N No optimize_conditions Optimize Conditions is_protected->optimize_conditions Yes preactivate Pre-activate acid before adding amine. optimize_conditions->preactivate lower_temp Lower reaction temperature (start at 0°C). preactivate->lower_temp change_base Use a non-nucleophilic base (DIPEA). lower_temp->change_base

Caption: Decision workflow for managing acylation side reactions.

Section 3: Optimized Experimental Protocols
Protocol 1: Standard Pyrrole Carboxamide Synthesis via EDC/HOBt

This protocol is a reliable starting point for many pyrrole-2-carboxylic acids and primary/secondary amines. [9]

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add the pyrrole-2-carboxylic acid (1.0 equiv), 1-hydroxybenzotriazole (HOBt) (1.2 equiv), and anhydrous DMF or DCM (to make a ~0.1 M solution).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv) in one portion. Stir the mixture at 0 °C for 15 minutes.

  • Coupling: Add the desired amine (1.1 equiv) to the mixture, followed by N,N-diisopropylethylamine (DIPEA) (2.0 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: High-Yield Synthesis of Hindered Amides using HATU

This protocol is recommended for sterically demanding substrates or poorly nucleophilic amines.

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, dissolve the pyrrole-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (2.5 equiv) to the mixture and stir at room temperature for 10 minutes.

  • Coupling: Add the amine (1.1 equiv) to the activated mixture.

  • Reaction: Stir at room temperature for 2-6 hours. Monitor reaction progress by TLC or LC-MS. Reactions are typically much faster than with EDC.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

Section 4: Data Tables for Quick Reference

Table 1: Comparison of Common Amide Coupling Reagents

ReagentActivating SpeciesAdvantagesDisadvantages
EDC/HOBt O-Acylisourea / HOBt esterCost-effective, water-soluble byproductsSlower, may fail for hindered substrates
HATU O-Acyl-tetramethylisouroniumVery fast, high yielding, good for hindered substratesExpensive, byproduct removal can be tricky
PyBOP Acyloxyphosphonium saltHigh reactivity, stableGenerates carcinogenic HMPA as a byproduct
Boc₂O/DMAPO Mixed anhydrideMild, high yield for N-acylation, one-pot [10][11]Specific for N-acylation of heterocycles

Table 2: Recommended Solvents and Bases

SolventPropertiesCommon Use Cases
DCM DichloromethaneGood general-purpose solvent, easy to remove
DMF DimethylformamideHigh boiling point, excellent solvating power
MeCN AcetonitrilePolar aprotic, good alternative to DMF
THF TetrahydrofuranCan be used, must be rigorously anhydrous
Base Properties Common Use Cases
DIPEA N,N-DiisopropylethylamineNon-nucleophilic, sterically hindered
Et₃N TriethylamineNucleophilic, can cause side reactions
2,6-Lutidine Sterically hindered, non-nucleophilic
References
  • Syrris, V. et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters.
  • Herath, A. et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC.
  • Tohoku University (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University Research News.
  • BenchChem (2025).
  • Wang, S. et al. (2022).
  • Herath, A. K. & Lovely, C. J. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing.
  • Imbri, D. et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry.
  • Umehara, A. et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University.
  • Hann, J. L. et al. (2023).
  • Walter, H. (2025). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.
  • Wikipedia. Pyrrole.
  • Hann, J. L. et al. (2023).
  • BenchChem (2025).
  • Baird, D. B. (1996). Method for the synthesis of pyrrole and imidazole carboxamides on a solid support.
  • BASF AG (1996). Purification of crude pyrroles.
  • Organic Chemistry Portal. Pyrrole synthesis.
  • Chemistry LibreTexts (2024). 24.9: Heterocyclic Amines.

Sources

Technical Support Center: N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex biochemical and synthetic challenges associated with N,N-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide . This compound serves a dual purpose in modern research: it is a highly versatile heterocyclic building block in transition-metal catalysis, and it forms the core pharmacophore for allosteric Kinesin Spindle Protein (KSP/Eg5) inhibitors used in oncology[1].

Rather than just providing a list of steps, this guide focuses on the causality behind experimental failures and establishes self-validating protocols to ensure your data is robust, reproducible, and mechanistically sound.

Module 1: Chemical Synthesis & Scaffold Functionalization

Q: When attempting the cobalt-catalyzed hydroamidation of the 2,5-dihydro-1H-pyrrole double bond, I am getting poor regioselectivity between ipso- and migratory hydroamidation. How can I control this?

The Causality: The N,N-dimethylcarboxamide group is electron-withdrawing and sterically demanding, which heavily influences the transition state of metal insertion across the alkene. Recent breakthroughs in reveal that regioselectivity is fundamentally governed by the electronic nature of the cobalt intermediate[2]. A neutral Co–H species strictly mediates ipso-hydroamidation, whereas a cationic Co–H intermediate promotes migratory hydroamidation[3]. If your regioselectivity is poor, your reaction conditions are likely generating a mixture of both catalytic species.

Self-Validating Protocol: Cobalt-Catalyzed Regiodivergent Hydroamidation To establish a self-validating system, always run a parallel micro-scale reaction using a strictly non-coordinating counterion (e.g., BArF) to confirm the cationic pathway before scaling up.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with N,N-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide (1.0 equiv) and your chosen amidating reagent (1.2 equiv).

  • Catalyst Selection (The Critical Step):

    • For ipso-hydroamidation: Add a neutral Cobalt precatalyst complex (5 mol%).

    • For migratory hydroamidation: Add a Cobalt complex paired with a weakly coordinating anion (e.g., Co(BF4)2) to ensure the generation of the cationic Co-H species[2].

  • Activation: Add a silane hydride donor (e.g., PhSiH3, 2.0 equiv) to generate the active Co-H species in situ.

  • Reaction: Stir the mixture in anhydrous THF at 25°C for 12 hours.

  • Validation & Quench: Before full workup, pull a 10 µL aliquot, quench with methanol, and analyze via LC-MS. You must observe a >10:1 regiomeric ratio to validate the specific Co-H intermediate pathway before proceeding to flash chromatography.

Module 2: Biochemical Evaluation (KSP/Eg5 Inhibition Assays)

Q: My IC50 values for dihydropyrrole-1-carboxamide derivatives in the KSP ATPase assay are highly variable day-to-day. What is causing this?

The Causality: KSP (Eg5) is a motor protein; its ATPase activity is fundamentally coupled to its interaction with microtubules. The basal (unstimulated) ATPase activity of KSP is extremely low. It requires fully polymerized microtubules for maximum catalytic turnover. If your tubulin polymerization is inconsistent—often due to temperature fluctuations, freeze-thaw degradation of tubulin, or hydrolyzed GTP—the dynamic range of your assay collapses. When the assay window shrinks, IC50 calculations become mathematically unstable, leading to high day-to-day variability.

Self-Validating Protocol: Microtubule-Stimulated KSP ATPase Assay (Malachite Green) This protocol incorporates internal controls that validate the integrity of the microtubules independently of the inhibitor.

  • Tubulin Polymerization: Incubate purified bovine tubulin (1 mg/mL) in PIPES buffer (containing 1 mM EGTA, 1 mM MgCl2, 1 mM GTP, and 10 µM paclitaxel) at 37°C for 30 minutes. Crucial: Never place polymerized microtubules on ice; they will depolymerize.

  • Plate Setup: In a 96-well plate, add the KSP motor domain (final concentration 5 nM) and your dihydropyrrole-1-carboxamide test compounds.

  • Internal Validation Wells:

    • Basal Control: KSP + ATP (No Microtubules). Validates background hydrolysis.

    • Maximal Control: KSP + ATP + Microtubules. Validates tubulin integrity.

    • Reference Control: KSP + ATP + Microtubules + 10 µM MK-0731. Validates assay sensitivity[1].

  • Initiation: Add the polymerized microtubules (final 1 µM) and ATP (final 1 mM) to initiate the reaction. Incubate at 25°C for 20 minutes.

  • Detection: Terminate the reaction by adding Malachite Green reagent. Incubate for 10 minutes to allow the phosphomolybdate complex to form, then read absorbance at 620 nm. The assay is only valid if the Maximal Control signal is at least 5-fold higher than the Basal Control.

Module 3: Cellular Efficacy & Pharmacokinetics

Q: My synthesized derivative shows sub-nanomolar potency in the ATPase assay, but the cellular EC50 (mitotic arrest) is >1 µM. Why is there such a massive drop-off in efficacy?

The Causality: Dihydropyrrole-1-carboxamides are highly susceptible to P-glycoprotein (P-gp) mediated cellular efflux[1]. While modifications like adding a C2-hydroxymethyl group drastically improve target binding affinity to KSP, they simultaneously transform the molecule into a prime substrate for P-gp efflux pumps. Consequently, the drug is pumped out of the cancer cell faster than it can inhibit the intracellular KSP targets.

To overcome this, structural optimization is required. As demonstrated in the, strategically incorporating fluorine (e.g., β-fluorination of an attached piperidine ring) modulates the pKa of the basic nitrogen[4]. This reduces the compound's recognition by P-gp without sacrificing its allosteric affinity for KSP, rescuing cellular potency[5].

Quantitative Data: SAR and P-gp Efflux Profiling

The following table summarizes the causal relationship between structural modifications of the dihydropyrrole-1-carboxamide scaffold, target affinity, and cellular efflux.

Compound ScaffoldKSP IC50 (nM)Cellular EC50 (nM)P-gp Efflux RatioStructural Modification Rationale
Unsubstituted Dihydropyrrole15.0850>20.0Baseline scaffold; high efflux limits cellular efficacy.
C2-Hydroxymethyl Analog3.545015.0Enhanced allosteric binding, but remains a strong P-gp substrate.
MK-0731 (Fluorinated)2.22.7<2.0β-fluorination lowers pKa, evading P-gp while maintaining potency.

Mandatory Visualization: Mechanism of Action

The following diagram illustrates the causal signaling pathway from the introduction of the dihydropyrrole-1-carboxamide inhibitor to the ultimate cellular phenotype (apoptosis).

G Inhibitor N,N-Dimethyl-2,5-dihydro-1H- pyrrole-1-carboxamide Derivative KSP Kinesin Spindle Protein (KSP/Eg5) Inhibitor->KSP Allosteric Inhibition Spindle Bipolar Spindle Formation KSP->Spindle Normal Motor Function Monoaster Monopolar Spindle (Monoaster) KSP->Monoaster Inhibited State CellDiv Normal Cell Division Spindle->CellDiv SAC Spindle Assembly Checkpoint (SAC) Monoaster->SAC Activates Arrest Mitotic Arrest (G2/M Phase) SAC->Arrest Triggers Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Mechanism of Action: KSP allosteric inhibition by dihydropyrrole-1-carboxamides leading to apoptosis.

References

  • Cox, C. D., et al. "Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer." Journal of Medicinal Chemistry, 2008.[Link]

  • Holen, K., et al. "A phase I trial of MK-0731, a kinesin spindle protein (KSP) inhibitor, in patients with solid tumors." Investigational New Drugs, 2012.[Link]

  • Liu, B., et al. "Regiodivergent Hydroamidation of Alkenes via Cobalt-Hydride Catalysis." Journal of the American Chemical Society, 2025.[Link]

Sources

Technical Support Center: N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for analytical chemists, researchers, and drug development professionals tasked with the synthesis, purification, and impurity profiling of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide (CAS: 260412-73-5). Below, you will find expert troubleshooting guides, mechanistic insights, and self-validating analytical protocols.

Part 1: Mechanistic Origins of Synthesis Impurities

Q: What are the primary side products encountered during the synthesis of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide, and what drives their formation?

A: The synthesis of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide typically proceeds via the nucleophilic acyl substitution of 2,5-dihydro-1H-pyrrole (3-pyrroline) with dimethylcarbamoyl chloride (DMCC) in the presence of a non-nucleophilic base[1]. The causality behind side product formation stems from the inherent reactivity of the 3-pyrroline double bond and the hydrolytic instability of the carbamoyl chloride[2].

  • Tetramethylurea (Hydrolysis & Amination): DMCC is highly susceptible to moisture. Hydrolysis generates dimethylamine and carbon dioxide. The liberated dimethylamine rapidly acts as a nucleophile against unreacted DMCC, forming N,N,N',N'-tetramethylurea.

  • Pyrrole (Oxidative Aromatization): The 2,5-dihydro-1H-pyrrole ring is thermodynamically driven to aromatize. Exposure to atmospheric oxygen, trace transition metals, or oxidative workup conditions leads to dehydrogenation, yielding pyrrole[3].

  • Bis-pyrroline Urea (Dimerization): If the synthesis utilizes a phosgene or triphosgene intermediate route rather than DMCC, the symmetrical urea 1,1'-carbonylbis(2,5-dihydro-1H-pyrrole) forms when two equivalents of 3-pyrroline react sequentially with the highly electrophilic carbonyl center.

Pathway SM1 3-Pyrroline (Starting Material) Target N,N-Dimethyl-2,5-dihydro -1H-pyrrole-1-carboxamide SM1->Target + DMCC Base-catalyzed ImpA Pyrrole (Oxidation Impurity) SM1->ImpA [O] / -H2 Aromatization ImpC Bis-pyrroline Urea (Dimer Impurity) SM1->ImpC Excess Phosgene (Alternative Route) SM2 Dimethylcarbamoyl Chloride (DMCC) SM2->Target ImpB Tetramethylurea (Hydrolysis Impurity) SM2->ImpB + H2O / -HCl + Dimethylamine

Mechanistic pathways of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide and its side products.

Part 2: Analytical Chromatography Troubleshooting

Q: Why do I observe severe peak tailing and variable retention times for the target compound and unreacted 3-pyrroline during reversed-phase LC-MS?

A: 3-pyrroline and its urea derivatives possess exceptionally strong hydrogen-bond accepting properties and basic nitrogen centers[2]. In standard reversed-phase chromatography (e.g., C18 columns at neutral or acidic pH), these analytes undergo secondary ion-exchange interactions with unendcapped, ionized residual silanols on the silica support. This causes peak tailing, poor integration, and shifting retention times.

Solution: Transition to a Hydrophilic Interaction Liquid Chromatography (HILIC) method, or use a high-pH mobile phase (pH > 10) with an ethylene-bridged hybrid (BEH) column. The high pH suppresses silanol ionization and maintains the amines in their neutral state, eliminating secondary interactions and ensuring sharp, Gaussian peak shapes.

Troubleshooting Start Impurity Analysis Issue Tailing Peak Tailing (Basic Amines) Start->Tailing Coelution Co-elution of Isomers/Dimer Start->Coelution Degradation On-Column Degradation (DMCC) Start->Degradation Sol1 Switch to HILIC or High-pH Mobile Phase Tailing->Sol1 Sol2 Optimize Gradient & Use Phenyl-Hexyl Phase Coelution->Sol2 Sol3 Derivatization LC-MS (Trap with DBA) Degradation->Sol3

Decision tree for troubleshooting analytical chromatography issues during side product profiling.

Quantitative Data Summary

The following table summarizes the optimized chromatographic behavior and mass spectrometric parameters for the target API and its common impurities using a validated HILIC LC-MS method.

AnalyteOrigin / IdentityRetention Time (min)m/z [M+H]⁺UV Max (nm)Relative Response Factor (RRF)
Target Amide N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide4.2141.12101.00
Impurity A 3-Pyrroline (Starting Material)5.870.1N/A (No chromophore)0.45 (MS only)
Impurity B N,N,N',N'-Tetramethylurea2.1117.12050.88
Impurity C Pyrrole (Oxidation)1.568.12301.35
Impurity D 1,1'-Carbonylbis(2,5-dihydro-1H-pyrrole)3.7193.12151.12

Part 3: Validated Experimental Protocols

Q: How can I reliably quantify residual dimethylcarbamoyl chloride (DMCC) alongside the target amide without inducing on-column degradation?

A: DMCC is an alkylating agent and is thermally labile. Attempting to quantify it via standard GC-MS often results in thermal degradation within the hot inlet, breaking it down into dimethylamine and hydrogen chloride. This leads to false-negative DMCC measurements and artificially high dimethylamine counts. To ensure a self-validating system, you must chemically trap the DMCC prior to analysis using a derivatization protocol.

Step-by-Step Protocol: Derivatization LC-MS for DMCC Quantification

Principle: Di-n-butylamine (DBA) acts as a nucleophilic trap, reacting rapidly and quantitatively with residual DMCC to form the stable, unsymmetrical urea (N,N-dimethyl-N',N'-dibutylurea). This prevents thermal degradation and allows for highly sensitive LC-MS quantification.

Materials:

  • Anhydrous Acetonitrile (LC-MS grade)

  • Di-n-butylamine (DBA, ≥99.5% purity)

  • Methanol (LC-MS grade)

  • Waters Acquity UPLC BEH C18 Column (2.1 x 100 mm, 1.7 µm)

Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the crude N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide sample into a 2.0 mL amber glass vial. Dissolve completely in 1.0 mL of anhydrous acetonitrile.

  • Derivatization Reagent Addition: Add 50 µL of a freshly prepared 100 mM solution of DBA in acetonitrile to the sample vial.

  • Incubation: Cap the vial, vortex for 10 seconds, and incubate at room temperature (20-25°C) for exactly 15 minutes. (Causality note: The 15-minute window is kinetically optimized to ensure >99% conversion of DMCC to the stable urea derivative without inducing transamidation of the target API).

  • Quenching: Add 100 µL of methanol to the vial to quench any unreacted DBA or trace reactive electrophiles.

  • Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • LC-MS Analysis:

    • Injection Volume: 2.0 µL

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 6 minutes.

    • Detection: Monitor the [M+H]⁺ transition of the derivatized product (N,N-dimethyl-N',N'-dibutylurea) at m/z 201.2.

References[1] Title: Mitotic kinesin binding site - Google Patents

Source: google.com URL:[3] Title: Stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179 Source: nih.gov URL:[2] Title: Hydrogen-Bond Accepting Properties of New Heteroaromatic Ring Chemical Motifs: A Theoretical Study - ACS Publications Source: acs.org URL:

Sources

Technical Support Center: SEM-Deprotection of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals navigating the complex deprotection of 2-(trimethylsilyl)ethoxymethyl (SEM) groups from pyrrole and indole derivatives. As a Senior Application Scientist, I have structured this guide to move beyond mere protocols—focusing on the mechanistic causality behind reaction failures and providing self-validating workflows to ensure experimental success.

Core Mechanistic Principles: Why is N-SEM Deprotection Challenging?

The SEM group is a highly robust protecting moiety, combining the stability of an ether with the orthogonal fluoride-lability of a silane [3]. However, removing an N-SEM group from electron-rich heterocycles like pyrroles introduces unique mechanistic hurdles that do not exist for standard O-SEM ethers:

  • Hemiaminal Stalling: Cleavage of the silyl group (via fluoride or acid) produces an N-hydroxymethyl (hemiaminal) intermediate. Unlike oxygen-based hemiacetals, the N-hemiaminal on a pyrrole is remarkably stable. The reaction often stalls at this intermediate (visible as an M+30 mass on LCMS), requiring a secondary basic step to forcefully collapse the intermediate into the free N-H and formaldehyde [1, 5].

  • Formaldehyde-Induced Dimerization: The collapse of the hemiaminal releases formaldehyde. Because the pyrrole core is highly electron-rich, it is susceptible to electrophilic aromatic substitution. Unscavenged formaldehyde can bridge two pyrrole molecules (dimerization) or form tricyclic 8-membered side products [2, 5].

  • Acid Sensitivity: Pyrroles are notoriously prone to polymerization under harsh acidic conditions. Prolonged heating in strong acids (e.g., concentrated TFA or HCl) will often degrade the starting material before deprotection is complete [1].

Mechanism A N-SEM Pyrrole B Cleavage of Si-C / Si-O Bond (TBAF or TFA) A->B C N-Hydroxymethyl Intermediate (Hemiaminal Stalling) B->C D Collapse & Scavenging (Base / Ethylenediamine) C->D Optimal Route F Formaldehyde Adducts / Dimers (Side Reaction) C->F No Scavenger E Deprotected Pyrrole (N-H) D->E

Diagram 1: Mechanistic pathway of N-SEM deprotection and potential side reactions.

Reagent Selection & Quantitative Data Matrix

Choosing the right reagent is a matter of matching the electronic nature of your pyrrole with the appropriate cleavage mechanism. Below is a synthesized comparison of standard protocols [1, 3, 6].

Reagent SystemPrimary MechanismTypical Yield RangeProsConsBest For
TBAF / THF Fluoride-induced silyl cleavage40–85%Orthogonal to acid-labile groups.Can cause oxidation in sensitive pyrroles; requires high heat.Simple indoles / robust pyrrole scaffolds.
TFA / DCM (Two-Step) Brønsted acid hydrolysis60–90%Highly reliable; easily scalable.Risk of pyrrole polymerization if reaction time is not optimized.Stable pyrroles lacking acid-sensitive groups.
MgBr₂ / MeNO₂ Mild Lewis acid coordination70–95%Extremely mild; preserves TBS/TIPS; avoids basic oxidation.Requires anhydrous conditions; heterogeneous mixtures possible.Highly functionalized, sensitive drug intermediates.
SnCl₄ / DCM Strong Lewis acid coordination65–88%Fast reaction at 0 °C.Tin toxicity; can be overly harsh for some substituents.Nucleoside-like pyrrole derivatives.

Troubleshooting Guide

When an experiment fails, identifying the exact point of failure is critical. Use the workflow below to diagnose and correct your deprotection strategy.

Workflow Start Start SEM Deprotection Q1 Is the pyrrole acid-sensitive? Start->Q1 Mild Use MgBr2 / MeNO2 or SnCl4 Q1->Mild Yes TFA Use TFA / DCM (Step 1) Q1->TFA No Degrade TBAF causes oxidation? Mild->Degrade Stall Intermediate Stalls at N-CH2OH? TFA->Stall Base Add NH4OH or Ethylenediamine (Step 2) Stall->Base Yes Done Product Isolated Stall->Done No Base->Done Degrade->TFA Switch to Acid Degrade->Done No

Diagram 2: Decision tree for troubleshooting N-SEM deprotection workflows.

Issue 1: Reaction stalls at the M+30 mass (N-hydroxymethyl intermediate).
  • Cause: The cleavage of the SEM group was successful, but the resulting hemiaminal (N-CH₂OH) is too stable to collapse spontaneously under the current conditions [1, 5].

  • Solution: Implement a biphasic basic workup. Remove the primary solvent in vacuo, redissolve the crude mixture in THF or Methanol, and treat with aqueous NH₄OH, NaHCO₃, or ethylenediamine. This basic pH forces the hemiaminal to collapse into the free N-H [1].

Issue 2: Complex mixture or red tars upon TBAF treatment.
  • Cause: While TBAF is standard for indole SEM deprotection, highly functionalized pyrroles (e.g., pyrrole-2-ones) are susceptible to fluoride-induced oxidation or base-catalyzed destruction of methylene bridges [4].

  • Solution: Abandon fluoride sources. Switch to mild Lewis acidic conditions (MgBr₂ in ether/nitromethane) which operate via coordination rather than nucleophilic attack, preserving the pyrrole core [6].

Issue 3: Formation of dimers or tricyclic side products.
  • Cause: The formaldehyde released during the collapse of the hemiaminal is acting as an electrophile, undergoing a two-step electrophilic aromatic substitution with your electron-rich pyrrole [2, 5].

  • Solution: Add a sacrificial formaldehyde scavenger. Using ethylenediamine during the basic workup phase acts as a potent nucleophile that irreversibly binds the released formaldehyde, preventing it from reacting with your product [4, 5].

Frequently Asked Questions (FAQs)

Q: Why avoid TBAF for highly functionalized pyrrole-2-ones? A: In highly functionalized pyrrole-2-ones, the basicity of TBAF (or the additives used with it) can cause oxidation of the methylene bridge, leading to complex mixtures of red tars rather than the desired product. In these cases, acidic or Lewis acidic conditions are mandatory [4].

Q: How does MgBr₂ achieve selective deprotection without destroying the pyrrole? A: MgBr₂ acts as a mild, bidentate Lewis acid that coordinates specifically with the benzylic-like oxygen and the ether oxygen of the SEM group. In a solvent system of Et₂O/MeNO₂, it facilitates selective cleavage without affecting other silyl ethers (like TBS or TIPS) and avoids the harsh protonation that triggers pyrrole polymerization [6].

Q: What is the exact role of ethylenediamine in the basic workup? A: Ethylenediamine serves a dual, synergistic purpose: First, it provides the necessary basicity to drive the equilibrium of the N-hydroxymethyl intermediate toward collapse. Second, it acts as a highly effective nucleophilic scavenger that traps the released formaldehyde as an imidazolidine derivative, completely preventing pyrrole dimerization [4, 5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By separating the cleavage step from the collapse step, you gain absolute kinetic control over the reaction, minimizing degradation.

Protocol A: Two-Step Acid/Base Deprotection (TFA → NaHCO₃)

Best for: Robust pyrroles and azaindoles lacking highly acid-sensitive functional groups.

  • Acidic Cleavage (Hemiaminal Formation):

    • Dissolve the SEM-protected pyrrole (1.0 eq) in anhydrous CH₂Cl₂ to a concentration of 0.03 M.

    • Under a nitrogen atmosphere, add Trifluoroacetic Acid (TFA, 30% v/v) dropwise over 5 minutes at 0 °C.

    • Warm to room temperature and stir. Validation check: Monitor by LCMS until the starting material is entirely converted to the M+30 intermediate (typically 2–8 hours).

  • Solvent Removal:

    • Once conversion is complete, immediately remove the solvent and excess TFA in vacuo to prevent acid-catalyzed degradation.

  • Basic Collapse (Formaldehyde Release):

    • Redissolve the crude intermediate in THF (0.06 M).

    • Add a saturated aqueous solution of NaHCO₃ (equal volume to THF) dropwise.

    • Stir the biphasic mixture vigorously at room temperature for 12–18 hours. Validation check: TLC/LCMS should show complete disappearance of the M+30 mass.

  • Workup:

    • Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography [2, 5].

Protocol B: Mild Lewis Acid Deprotection (MgBr₂ / MeNO₂)

Best for: Highly sensitive, multi-functionalized pyrroles prone to oxidation or acid-polymerization.

  • Setup & Coordination:

    • To a stirred solution of the SEM-protected pyrrole (1.0 eq) in anhydrous Diethyl Ether (Et₂O) and Nitromethane (MeNO₂) (typically a 3:1 ratio), add anhydrous Magnesium Bromide (MgBr₂, 3.0–4.0 eq) at room temperature.

    • Causality Note: The MeNO₂ acts as a crucial co-solvent to homogenize the reaction and stabilize the magnesium complex, preventing the precipitation of magnesium salts [6].

  • Monitoring & Quench:

    • Stir at room temperature and monitor closely by TLC. The reaction typically proceeds cleanly without the buildup of the hemiaminal intermediate.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Workup:

    • Extract the aqueous layer with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography [1, 6].

References

  • Technical Support Center: Troubleshooting SEM-Deprotection of Pyrrole Deriv
  • Technical Support Center: SEM-Deprotection in 2-aryl-1H-pyrrolo[2,3-b]pyridine Synthesis BenchChem
  • SEM Protecting Group: SEM Protection & Deprotection Mechanism Total Synthesis
  • Design, Synthesis, and Biological Evaluation of Novel 3-Aryl-4-(1H-indole-3yl)-1,5-dihydro-2H-pyrrole-2-ones as Vascular Endothelial Growth Factor Receptor (VEGF-R)
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection PMC - N
  • Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide Journal of the American Chemical Society (via CMU)

Validation & Comparative

A Comparative Guide to MmpL3 Inhibitors: Benchmarking Pyrrole-2-Carboxamides Against Established Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Anti-Tubercular Targets

The global challenge of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates an urgent expansion of our therapeutic arsenal. A critical departure from traditional drug targets is the inhibition of the mycobacterial membrane protein Large 3 (MmpL3).[1] MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a foundational precursor for the mycolic acid-containing lipids of the unique mycobacterial outer membrane.[2] Its essentiality for mycobacterial viability and its absence in mammals make MmpL3 a highly attractive and validated target for novel anti-tubercular agents.[3][4]

A multitude of structurally diverse chemical scaffolds have been identified as MmpL3 inhibitors, highlighting the protein's "promiscuous" nature as a target.[5][6] This guide provides a comparative analysis of an emerging class, the pyrrole-2-carboxamides , against other well-characterized MmpL3 inhibitors. While the specific compound N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide is not prominently featured in current literature as an MmpL3 inhibitor, the broader pyrrole-2-carboxamide scaffold has demonstrated significant promise, making it a relevant subject for comparison.[7][8] We will delve into their mechanisms of action, in vitro potency, cytotoxicity, and the experimental methodologies crucial for their evaluation.

The Dual Mechanisms of MmpL3 Inhibition

Inhibition of MmpL3-mediated TMM transport primarily occurs through two distinct, though not mutually exclusive, mechanisms.[5][9] Understanding these mechanisms is fundamental to characterizing and developing new inhibitors.

  • Direct Competitive Inhibition: The inhibitor binds directly to a pocket within the MmpL3 transporter, sterically hindering the binding or translocation of TMM. This pocket is located within the transmembrane domain and is the binding site for many potent inhibitors like the indolecarboxamides.[7]

  • Proton Motive Force (PMF) Dissipation: MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters, which utilize the transmembrane electrochemical proton gradient (PMF) as an energy source.[9][10] Some compounds, such as SQ109, can act as protonophores, dissipating the PMF and thereby indirectly inhibiting MmpL3 function, alongside potentially other PMF-dependent cellular processes.[9][11]

This mechanistic duality is a key differentiator among MmpL3 inhibitor classes and has significant implications for their spectrum of activity and potential off-target effects.

cluster_0 Mycobacterial Inner Membrane cluster_1 Inhibitor Mechanisms TMM_cyto TMM (Cytoplasm) MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 1. Binding TMM_peri TMM (Periplasm) MmpL3->TMM_peri 2. Translocation H_in H+ MmpL3->H_in H_out H+ H_out->MmpL3 Proton Motive Force (PMF) Direct_Inhibitor Direct Inhibitor (e.g., Pyrrole-2-carboxamides, Indolecarboxamides) Direct_Inhibitor->MmpL3 Blocks TMM Binding Site PMF_Disruptor PMF Disruptor (e.g., SQ109) PMF_Disruptor->H_in PMF_Disruptor->H_out Dissipates H+ Gradient caption Fig 1. Mechanisms of MmpL3 Inhibition. A Prepare Mtb H37Rv Culture (Mid-log phase in 7H9 broth) C Inoculate Wells with Mtb (~5 x 10^4 CFU/mL) A->C B Serially Dilute Inhibitor in 96-well plate B->C D Incubate Plate (37°C for 5-7 days) C->D E Add Resazurin Solution D->E F Incubate Plate (16-24 hours) E->F G Read Results (Blue = Inhibition, Pink = Growth) F->G caption Fig 2. REMA Workflow for MIC Determination.

Fig 2. REMA Workflow for MIC Determination.

Step-by-Step Protocol:

  • Culture Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth, supplemented with 10% OADC and 0.05% Tween 80, to mid-log phase (OD600 ≈ 0.4-0.6). [12]2. Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using 7H9 broth.

  • Inoculation: Adjust the Mtb culture density and add to each well to achieve a final inoculum of approximately 5 x 10⁴ CFU/mL. [12]4. Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Resazurin Addition: Prepare a fresh solution of resazurin (e.g., 0.02% w/v) and add to each well.

  • Final Incubation: Incubate for an additional 16-24 hours.

  • Interpretation: The MIC is the lowest compound concentration that prevents the color change from blue (resazurin, no metabolic activity) to pink (resorufin, bacterial growth).

MmpL3 Target Engagement: Lipid Profile Analysis

To confirm that an inhibitor targets MmpL3, its effect on the transport of TMM is assessed by analyzing the mycobacterial lipid profile. Inhibition of MmpL3 leads to the intracellular accumulation of TMM and a corresponding decrease in its downstream product, trehalose dimycolate (TDM). [11] Step-by-Step Protocol:

  • Metabolic Labeling: Grow Mtb cultures in the presence of a radiolabeled precursor, typically [¹⁴C]-acetic acid, for several hours to label newly synthesized mycolic acids. [11][12]2. Inhibitor Treatment: Add the test compound at a concentration several-fold above its MIC and incubate for an additional 12-24 hours. A DMSO-treated culture serves as the negative control.

  • Lipid Extraction: Harvest the bacterial cells and perform a total lipid extraction using a chloroform:methanol solvent system (e.g., 2:1, v/v). [13]4. TLC Analysis: Spot the extracted lipids onto a silica gel thin-layer chromatography (TLC) plate and develop the plate using an appropriate solvent system (e.g., chloroform:methanol:water, 60:30:6, v/v/v).

  • Visualization: Expose the TLC plate to a phosphor screen and visualize the radiolabeled lipid species. MmpL3 inhibition is confirmed by a significant increase in the intensity of the TMM spot and a decrease in the TDM spot compared to the DMSO control. [11]

Assessment of Proton Motive Force (PMF) Disruption

To distinguish between direct MmpL3 inhibitors and those that act by dissipating the PMF, the effect of the compound on the bacterial membrane potential (ΔΨ) can be measured.

A Prepare Mtb Suspension (1x10^6 cells/mL in PBS) B Treat Cells with Inhibitor (or CCCP as positive control) A->B C Add DiOC2(3) Fluorescent Dye B->C D Incubate (Room temp, 30 min, dark) C->D E Analyze by Flow Cytometry D->E F Measure Green & Red Fluorescence E->F G Calculate Red/Green Ratio (Decrease indicates depolarization) F->G caption Fig 3. Workflow for Membrane Potential Assay.

Sources

Validation of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide's biological target

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and validation guide for N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide and its derivatives as targeted biological inhibitors.

Executive Summary & Mechanistic Rationale

For decades, antimitotic chemotherapy has relied heavily on microtubule-targeting agents (MTAs) such as taxanes (e.g., Paclitaxel) and vinca alkaloids. While highly effective at inducing mitotic arrest, MTAs indiscriminately disrupt the microtubule network in both dividing and non-dividing cells, leading to severe dose-limiting toxicities like peripheral neuropathy.

To circumvent this, drug development has shifted toward targeting mitosis-specific motor proteins. Kinesin Spindle Protein (KSP) , also known as Eg5 or KIF11, has emerged as a premier target[1]. KSP is a plus-end directed motor protein exclusively responsible for cross-linking and sliding antiparallel microtubules to establish the bipolar mitotic spindle.

The 2,5-dihydro-1H-pyrrole-1-carboxamide scaffold represents a highly potent class of allosteric KSP inhibitors. The foundational N,N-dimethyl derivatives served as critical early leads that ultimately guided the discovery of optimized clinical candidates like MK-0731 [2]. By binding to the allosteric L5/α2/α3 pocket of the KSP motor domain, these compounds lock the enzyme in a weak microtubule-binding state, preventing the release of ADP and halting the mechanochemical cycle[3]. This highly specific mechanism triggers a "monoastral" spindle phenotype, activating the Spindle Assembly Checkpoint (SAC) and driving the cancer cell into apoptosis without damaging the interphase microtubule network[4].

Mechanistic Pathway: KSP Inhibition

The following diagram illustrates the precise sequence of molecular and cellular events triggered by the binding of the pyrrole-1-carboxamide scaffold to KSP.

Pathway N1 N,N-Dimethyl-2,5-dihydro- 1H-pyrrole-1-carboxamide N2 Binds L5/α2/α3 Allosteric Pocket of KSP (Eg5) N1->N2 Target Engagement N3 Inhibition of MT-Stimulated ADP Release N2->N3 Conformational Shift N4 Motor Domain Locked in Weak-Binding State N3->N4 ATP Hydrolysis Arrest N5 Failure of Centrosome Separation N4->N5 Loss of Crosslinking Force N6 Monoastral Spindle Formation (Phenotypic Hallmark) N5->N6 Structural Collapse N7 Prolonged Mitotic Arrest & Apoptosis N6->N7 SAC Activation

Fig 1: Mechanistic pathway of KSP inhibition by N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide.

Comparative Performance Analysis

To contextualize the performance of the 2,5-dihydro-1H-pyrrole-1-carboxamide scaffold, we must compare it against both historical KSP inhibitors (Monastrol), advanced clinical KSP inhibitors (Ispinesib), and traditional MTAs (Paclitaxel). The optimized derivative of this scaffold, MK-0731, demonstrates picomolar to low-nanomolar target engagement[5].

Compound / ScaffoldPrimary TargetIC50 (ATPase)Binding ModeCellular PhenotypeClinical Status
N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide KSP (Eg5)~10 - 50 nMAllosteric (L5/α2/α3)Monopolar SpindlesPreclinical Tool
MK-0731 (Optimized Pyrrole)KSP (Eg5)2.2 nMAllosteric (L5/α2/α3)Monopolar SpindlesPhase I[6]
Ispinesib (SB-715992)KSP (Eg5)1.2 nMAllosteric (L5/α2/α3)Monopolar SpindlesPhase II[4]
Monastrol KSP (Eg5)14,000 nMAllosteric (L5/α2/α3)Monopolar SpindlesIn Vitro Probe
Paclitaxel (Control)β-TubulinN/A (Stabilizer)Polymerization StabilizerMT Bundling / MultinucleationApproved Drug

Data Synthesis Note: MK-0731 was specifically engineered from the dihydropyrrole scaffold to circumvent hERG channel binding and poor in vivo potency, though it required further optimization to manage P-glycoprotein (Pgp) efflux[2].

Experimental Validation Protocols

To rigorously validate N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide as a bona fide KSP inhibitor, researchers must employ a self-validating triad of biochemical, phenotypic, and flow cytometric assays.

Protocol 4.1: Microtubule-Stimulated KSP ATPase Activity Assay

Scientific Rationale: KSP possesses an extremely slow basal ATP hydrolysis rate (~0.01 s⁻¹). Binding to microtubules stimulates this rate by over 1,000-fold. By measuring microtubule-stimulated ATPase activity rather than basal activity, we isolate the compound's ability to disrupt the mechanochemical coupling of the motor, rather than acting as a non-specific ATP competitor. Self-Validating System: This assay includes a "Basal KSP + ATP" (no microtubules) control to rule out non-specific ATPase inhibition, and a "Microtubules + ATP" (no KSP) control to establish the background phosphate baseline.

  • Reagent Preparation: Polymerize purified porcine tubulin (20 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) supplemented with 1 mM GTP and 10 µM Paclitaxel at 37°C for 30 minutes to create stable microtubules.

  • Enzyme Incubation: In a 96-well plate, combine 2 nM recombinant human KSP motor domain with varying concentrations of the pyrrole-1-carboxamide compound (0.1 nM to 10 µM) in assay buffer. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add the pre-polymerized microtubules (final concentration 2 µM) and ATP (final concentration 1 mM) to the wells.

  • Quantification: Incubate for 20 minutes at room temperature. Terminate the reaction by adding Malachite Green reagent. Read absorbance at 650 nm to quantify inorganic phosphate (Pi) release.

  • Data Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 4.2: Phenotypic Validation via High-Content Confocal Microscopy

Scientific Rationale: A true KSP inhibitor will prevent centrosome separation, resulting in a distinct "rosette" of chromosomes surrounded by a radial array of microtubules (a monoaster). If the compound depolymerizes the interphase microtubule network, it is acting off-target as a tubulin poison. Self-Validating System: Paclitaxel is used as a negative phenotypic control (it bundles microtubules and causes multinucleation), while Monastrol serves as the positive phenotypic control (induces true monoasters).

  • Cell Seeding: Seed HeLa or HCT116 cells in 384-well optical bottom plates at 4,000 cells/well. Allow to adhere overnight.

  • Compound Treatment: Treat cells with the pyrrole-1-carboxamide compound at 5x its biochemical IC50 for 16 hours. Causality Checkpoint: 16 hours allows a full population doubling time, ensuring maximum accumulation of cells at the G2/M transition.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining: Stain with primary antibodies against α-tubulin (microtubules) and γ-tubulin (centrosomes). Follow with highly cross-adsorbed fluorophore-conjugated secondary antibodies and Hoechst 33342 (DNA).

  • Imaging: Acquire images using a high-content confocal system. An on-target pyrrole-1-carboxamide will show unseparated γ-tubulin puncta at the core of a perfectly spherical α-tubulin array, with Hoechst staining showing a ring of condensed chromosomes.

Protocol 4.3: Cell Cycle Arrest and Apoptosis (Flow Cytometry)

Scientific Rationale: KSP inhibition prevents the satisfaction of the Spindle Assembly Checkpoint (SAC). The cell arrests with 4N DNA content (G2/M phase). If the compound is specifically targeting KSP, apoptosis must occur subsequent to this arrest, not prior to it. Self-Validating System: A time-course analysis (12h, 24h, 48h) is mandatory. Immediate generation of a sub-G1 (apoptotic) population at 12h indicates off-target acute toxicity. A valid KSP inhibitor will show a massive G2/M peak at 12-24h, which slowly transitions into a sub-G1 population by 48h[5].

  • Treatment Time-Course: Treat exponentially growing cancer cells with the compound. Harvest parallel populations at 12, 24, and 48 hours.

  • Staining: Wash cells in cold PBS. Resuspend in Annexin V binding buffer and stain with Annexin V-FITC for 15 minutes.

  • Fixation & DNA Labeling: Fix cells gently in 70% ethanol overnight at -20°C. Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Flow Cytometry: Analyze 10,000 events per sample. Plot PI (DNA content) on the X-axis and Annexin V on the Y-axis.

  • Validation Metric: Confirm that the 24h timepoint shows >80% of cells in the G2/M phase (4N DNA), and the 48h timepoint shows a shift toward Annexin V positivity.

References

  • Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer. Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Kinesin Spindle Protein (KIF11) in Mitosis and Cancer Source: MDPI International Journal of Molecular Sciences URL:[Link]

  • A phase I trial of MK-0731, a kinesin spindle protein (KSP) inhibitor, in patients with solid tumors. Source: Investigational New Drugs (PubMed) URL:[Link]

  • Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy Source: PMC / National Institutes of Health URL:[Link]

  • Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC Source: Frontiers in Pharmacology URL:[Link]

Sources

In Vivo Efficacy Comparison Guide: N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide Derivatives as Antimitotic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The N,N-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide scaffold represents a privileged and highly optimized pharmacophore in the development of allosteric Kinesin Spindle Protein (KSP/Eg5) inhibitors . Unlike traditional antimitotic agents (e.g., Paclitaxel) that directly target and stabilize tubulin, derivatives of this pyrrole-1-carboxamide scaffold arrest mitosis by inhibiting the motor protein responsible for bipolar spindle assembly.

The N,N-dimethyl carboxamide moiety is mechanistically critical: it acts as a hydrophobic anchor within the allosteric pocket formed by Loop 5, α2, and α3 of the KSP motor domain . By binding to this pocket, the inhibitor traps the motor protein in an ADP-bound state, preventing nucleotide exchange. This decouples the motor from the microtubule, causing the cell to fail in forming a bipolar spindle. The result is a characteristic monoastral spindle ("monaster"), prolonged mitotic arrest, and subsequent apoptosis. This mechanism allows these compounds to bypass common taxane-resistance pathways, such as tubulin mutations or altered tubulin isoform expression .

KSP_Pathway ATP ATP Binding KSP KSP (Eg5) Motor Domain ATP->KSP Microtubule Microtubule Cross-linking KSP->Microtubule Arrest Monoastral Spindle (Mitotic Arrest) KSP->Arrest Inhibition Spindle Bipolar Spindle Assembly Microtubule->Spindle Inhibitor Pyrrole-1-carboxamide (e.g., MK-0731) Allosteric L5/α2/α3 Allosteric Pocket Inhibitor->Allosteric Binds Allosteric->KSP Blocks ADP Release Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of KSP inhibition by pyrrole-1-carboxamide derivatives leading to mitotic arrest.

Comparative In Vivo Efficacy Data

To objectively evaluate the performance of the N,N-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide class, we compare its most clinically advanced derivative (MK-0731 ) against Ispinesib (a quinazolinone-based KSP inhibitor) and Paclitaxel (the standard-of-care taxane).

Early iterations of the pyrrole-1-carboxamide scaffold exhibited poor in vivo efficacy due to high susceptibility to P-glycoprotein (P-gp) mediated cellular efflux. By introducing strategic β-fluorination on the piperidine ring, researchers successfully modulated the pKa of the basic nitrogen, dramatically reducing P-gp efflux and restoring in vivo tumor exposure without generating toxic metabolites .

Table 1: Quantitative Pharmacodynamic and Efficacy Comparison
Compound ClassPrimary TargetRepresentative AgentCell IC₅₀ (nM)In Vivo Efficacy (A2780 TGI%)P-gp Efflux RatioPrimary Dose-Limiting Toxicity
Pyrrole-1-carboxamide KSP (Eg5)MK-0731 ~2.7>80% (at 10 mg/kg)<2.0 (Optimized)Reversible Neutropenia
Quinazolinone KSP (Eg5)Ispinesib ~4.1~65-70% (at 10 mg/kg)ModerateSevere Neutropenia
Taxane TubulinPaclitaxel ~2.5>80% (Wild-type only)>10.0 (High)Neuropathy, Neutropenia

Data synthesized from established preclinical xenograft models and pharmacokinetic profiling .

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the standard procedures for evaluating the in vivo efficacy and pharmacokinetic profile of pyrrole-1-carboxamide derivatives. Every step includes a self-validating checkpoint to confirm the causality and reliability of the data.

Protocol A: A2780 Ovarian Cancer Xenograft Efficacy Model

The A2780 cell line is highly sensitive to KSP inhibition and serves as the benchmark for evaluating antimitotic agents.

  • Cell Preparation: Culture A2780 human ovarian carcinoma cells in RPMI-1640 supplemented with 10% FBS.

    • Validation Checkpoint: Harvest cells at ~80% confluence. Assess viability using Trypan blue exclusion; viability must exceed 95% to ensure uniform tumor take and prevent necrotic core formation post-inoculation.

  • Inoculation: Resuspend cells in a 1:1 mixture of serum-free media and Matrigel. Inject 5×106 cells subcutaneously into the right flank of female athymic nude mice (6-8 weeks old).

    • Causality: Matrigel provides a localized extracellular matrix, preventing cell dispersion and standardizing the exponential growth rate of the xenograft.

  • Randomization: Monitor tumor growth via digital calipers. Randomize mice into vehicle and treatment groups (n=8-10/group) only when average tumor volumes reach 150–200 mm³.

    • Validation Checkpoint: Randomizing at this specific volume ensures that the tumors have established robust vascularization. Treating unvascularized tumors yields false-positive efficacy data.

  • Dosing Regimen: Administer the pyrrole-1-carboxamide derivative (e.g., 10 mg/kg) intravenously (IV) on a q4d (every 4 days) schedule.

  • Efficacy & Toxicity Monitoring: Measure tumor volume ( V=[length×width2]/2 ) and body weight twice weekly.

    • Validation Checkpoint: Calculate Tumor Growth Inhibition (TGI%). If any cohort exhibits >20% mean body weight loss, the dosage exceeds the Maximum Tolerated Dose (MTD), invalidating the therapeutic window of the compound.

Protocol B: Pharmacokinetic (PK) & P-gp Efflux Assessment

Because the N,N-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide core can be recognized by efflux pumps, confirming its PK profile is mandatory.

  • Transwell Efflux Assay: Seed MDR1-MDCK (P-gp expressing) cells on transwell polycarbonate inserts. Apply the compound to either the apical (A) or basolateral (B) chamber.

    • Validation Checkpoint: Calculate the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). An ER < 2.0 confirms that the fluorinated derivative successfully evades P-gp recognition, predicting high in vivo tumor penetrance .

  • In Vivo Plasma Extraction: Collect blood samples from the xenograft mice via tail vein bleed at 0.25, 1, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.

  • LC-MS/MS Quantification: Spike plasma with a stable isotope-labeled internal standard. Extract via protein precipitation (acetonitrile) and analyze using a triple quadrupole mass spectrometer.

    • Causality: The internal standard corrects for matrix-induced ion suppression, ensuring that the Area Under the Curve (AUC) calculations accurately reflect the systemic exposure required to maintain concentrations above the IC₅₀ for mitotic arrest.

InVivoWorkflow CellPrep 1. Cell Culture (A2780 Ovarian Carcinoma) Inoculation 2. Subcutaneous Inoculation (Athymic Nude Mice) CellPrep->Inoculation Randomization 3. Randomization (Tumor Vol ~150 mm³) Inoculation->Randomization Dosing 4. Dosing Regimen (IV q4d or qwk) Randomization->Dosing Monitoring 5. Efficacy Monitoring (Caliper & Body Weight) Dosing->Monitoring Tumor Growth Inhibition (TGI) PK_PD 6. PK/PD & P-gp Analysis (LC-MS/MS & Transwell) Dosing->PK_PD Exposure & Efflux

Standardized in vivo xenograft and pharmacokinetic workflow for evaluating KSP inhibitors.

References

  • Cox, C. D., et al. "Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer." Journal of Medicinal Chemistry, 2008.[Link]

  • Finer, J. T., et al. "Mitotic kinesin binding site.
  • Carol, H., et al. "Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program." Pediatric Blood & Cancer, 2010.[Link]

  • Purcell, J. W., et al. "Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer." Clinical Cancer Research, 2010.[Link]

  • Tun, X., et al. "Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers." Cancer Medicine, 2020.[Link]

Cytotoxicity assessment of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide scaffold, along with its highly functionalized derivatives (most notably the clinical-stage agent MK-0731 ), represents a privileged pharmacophore in modern oncology[1]. As researchers seek to overcome the limitations of traditional chemotherapy, this dihydropyrrole class has emerged as a potent, highly selective inhibitor of the Kinesin Spindle Protein (KSP, also known as Eg5 or KIF11)[2].

This guide provides a comprehensive, objective comparison of the cytotoxicity profiles of dihydropyrrole-1-carboxamide derivatives against standard antimitotic agents, supported by mechanistic rationale and self-validating experimental methodologies.

Mechanistic Rationale: KSP Inhibition vs. Tubulin Binding

To understand the cytotoxicity profile of these compounds, we must first establish the causality of their molecular interactions. Traditional antimitotic agents, such as taxanes (e.g., Paclitaxel), exert their cytotoxic effects by directly binding to tubulin[3]. Because tubulin is a fundamental structural component in all cells—including post-mitotic neurons—taxanes inevitably cause severe, dose-limiting peripheral neuropathy[3].

Conversely, dihydropyrrole-1-carboxamide derivatives bind allosterically to KSP[2]. KSP is an ATP-dependent motor protein strictly responsible for the separation of centrosomes during the assembly of the bipolar mitotic spindle[4].

  • The Causality of Arrest: By inhibiting KSP ATPase activity, these compounds prevent spindle pole separation, forcing the cell to form an aberrant "monopolar" (star-like) spindle[5].

  • The Cytotoxic Consequence: This structural failure activates the Spindle Assembly Checkpoint (SAC), irreversibly arresting the cell in the G2/M phase, which subsequently triggers apoptosis[4]. Because KSP is exclusively expressed in dividing cells, neurotoxicity is fundamentally bypassed[6].

MOA KSP Dihydropyrrole-1-carboxamides (e.g., MK-0731) KSP_Target Kinesin Spindle Protein (KSP/Eg5) (Dividing Cells Only) KSP->KSP_Target Allosteric Inhibition Taxane Taxanes (e.g., Paclitaxel) Tubulin Tubulin / Microtubules (All Cells Including Neurons) Taxane->Tubulin Direct Binding Spindle Inhibition of Spindle Pole Separation (Monopolar Spindles) KSP_Target->Spindle Dynamics Disruption of Microtubule Dynamics Tubulin->Dynamics Neuro Peripheral Neuropathy (Dose-Limiting Toxicity) Tubulin->Neuro Off-target effect Arrest Mitotic Arrest (G2/M Phase) Spindle->Arrest Dynamics->Arrest Apoptosis Tumor Cell Apoptosis Arrest->Apoptosis

Figure 1: Mechanistic divergence between KSP inhibitors and Taxanes leading to cytotoxicity.

Comparative Cytotoxicity Profiles

To objectively benchmark the performance of the dihydropyrrole-1-carboxamide scaffold, we compare the highly optimized derivative MK-0731 against another clinical-stage KSP inhibitor (Ispinesib) and a standard-of-care taxane (Paclitaxel).

The data below synthesizes in vitro parameters across multiple human cancer cell lines. Lower IC50/EC50 values indicate higher cytotoxic potency.

Compound ClassRepresentative AgentTarget MechanismIC50 (KSP ATPase)EC50 (A2780 Ovarian)EC50 (HCT116 Colon)Pgp-Efflux Susceptibility
Dihydropyrrole-1-carboxamide MK-0731KSP (Allosteric)2.2 nM[2]~2.7 nM[2]~3.5 nM[5]Low (Active in resistant cells)[1]
Quinazolinone IspinesibKSP (Allosteric)4.1 nM[6]~3.0 nM~4.5 nMModerate
Taxane PaclitaxelTubulin BindingN/A~2.5 nM~3.1 nMHigh (Resistance common)[7]

Data Interpretation: The functionalized dihydropyrrole scaffold achieves low-nanomolar cytotoxicity that is statistically comparable to paclitaxel. However, its critical advantage lies in its efficacy against multidrug-resistant, P-glycoprotein (Pgp) overexpressing tumor models (e.g., KB-v1 cells), where paclitaxel completely loses efficacy[1][7].

Experimental Methodologies: A Self-Validating Workflow

In drug development, a simple viability assay is insufficient to prove target engagement. The experimental design must be a self-validating system : the observed loss of cellular viability (Protocol 1) must be orthogonally proven to be the direct result of target-specific cell cycle arrest (Protocol 2).

Protocol 1: Quantitative Cytotoxicity Assessment (SRB Assay)

Rationale: The Sulforhodamine B (SRB) assay measures total cellular protein content. Unlike MTT/MTS assays, which rely on mitochondrial metabolic rates that can be artificially skewed by cellular stress, SRB provides a stable, highly linear colorimetric readout of actual cell mass[8].

  • Cell Seeding: Plate A2780 or HCT116 cells in 96-well microtiter plates at a density of 5 × 10³ cells/well. Incubate for 24 h at 37°C (5% CO₂) to ensure cells are in the exponential growth phase (critical for targeting mitosis).

  • Drug Exposure: Treat cells with the dihydropyrrole-1-carboxamide compound utilizing a 10-point serial dilution (0.1 nM to 10 μM). Include a vehicle control (0.1% DMSO) and a positive control (Paclitaxel).

  • Fixation: After 48 h of continuous exposure, halt the reaction by adding cold 50% trichloroacetic acid (TCA) directly to the wells. Incubate for 1 h at 4°C to fix the proteins to the plate bottom[8].

  • Staining & Quantification: Wash the plates to remove TCA, then stain with 0.4% SRB dissolved in 1% acetic acid for 30 min. Remove unbound dye with 1% acetic acid washes. Solubilize the protein-bound dye in 10 mM Tris base (pH 10.5) and measure optical density at 510 nm[8].

  • Analysis: Calculate the EC50 using non-linear regression (curve fitting) software.

Protocol 2: Phenotypic Validation via Flow Cytometry

Rationale: To prove the cytotoxicity from Protocol 1 is caused specifically by KSP inhibition, we must quantify the accumulation of cells in the G2/M phase using Propidium Iodide (PI) DNA intercalation[4].

  • Harvesting: Treat cells with the compound at 1× and 5× the established EC50 for 24 h. Harvest both adherent cells and floating cells (as apoptotic cells detach).

  • Permeabilization: Wash cells in cold PBS and fix them by dropwise addition of ice-cold 70% ethanol. Store overnight at -20°C to permeabilize the nuclear membrane.

  • Staining: Centrifuge to remove ethanol, wash, and resuspend the pellet in PBS containing 50 μg/mL PI and 100 μg/mL RNase A (to prevent PI binding to RNA). Incubate for 30 min in the dark.

  • Data Acquisition: Analyze via flow cytometry. A validated KSP inhibitor will demonstrate a distinct phenotypic shift: >70% of the viable cell population will arrest with a 4N DNA content (G2/M phase peak), confirming the mechanism of cytotoxicity[4].

Workflow Culture 1. Cell Culture Plate A2780 / HCT116 Exponential Growth Phase Treatment 2. Drug Treatment Dihydropyrrole Compound 0.1 nM - 10 μM (48h) Culture->Treatment split Treatment->split Viability 3A. Viability Assay SRB Protein Staining Determine EC50 split->Viability CellCycle 3B. Phenotypic Validation Flow Cytometry (PI) Quantify G2/M Arrest split->CellCycle Analysis 4. Data Synthesis Correlate EC50 with Mitotic Arrest Index Viability->Analysis CellCycle->Analysis

Figure 2: Self-validating experimental workflow for KSP inhibitor cytotoxicity screening.

References

  • Cox CD, et al. "Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer." Journal of Medicinal Chemistry. URL:[Link]

  • Holen K, et al. "A phase I trial of MK-0731, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors." Investigational New Drugs. URL:[Link]

  • "MK0731 | CAS#:845256-65-7." Chemsrc. URL:[Link]

  • "The therapeutic effect of KSP inhibitors in preclinical models of cholangiocarcinoma." PMC. URL:[Link]

  • "Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program." PMC. URL:[Link]

  • "Development of Half-Sandwich Ru, Os, Rh, and Ir Complexes Bearing the Pyridine-2-ylmethanimine Bidentate Ligand Derived from 7-Chloroquinazolin-4(3H)-one with Enhanced Antiproliferative Activity." ACS Omega. URL:[Link]

  • "Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines." MDPI. URL:[Link]

Sources

Comparative Analysis of Pyrrole-2-Carboxamide Derivatives: Efficacy, Targets, and Preclinical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As drug resistance accelerates across microbial pathogens and complex diseases, the demand for novel, highly specific pharmacophores has never been greater. The pyrrole-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility. By fine-tuning the electron density of the pyrrole ring and the steric bulk of the carboxamide tail, application scientists can redirect the molecule's affinity from bacterial membrane transporters to human kinases.

This guide provides an objective, data-driven comparative analysis of recent pyrrole-2-carboxamide derivatives, contrasting their performance against standard-of-care alternatives. Furthermore, it establishes self-validating experimental workflows to ensure high-fidelity data generation during preclinical evaluation.

Mechanistic Diversity and Target Specificity

The biological activity of pyrrole-2-carboxamides is dictated by precise structure-activity relationships (SAR). Recent comparative studies highlight three primary therapeutic avenues:

A. Anti-Tuberculosis Agents (MmpL3 Inhibitors)

The Mycobacterial Membrane Protein Large 3 (MmpL3) is a critical transporter responsible for shuttling trehalose monomycolate (TMM) across the inner membrane—a non-negotiable step in mycobacterial cell wall biosynthesis. Recent structural optimization of pyrrole-2-carboxamides has yielded potent MmpL3 inhibitors. For instance, attaching a fluorophenyl group to the pyrrole ring and a bulky adamantyl group to the carboxamide (e.g., Compound 32) results in exceptional activity against multidrug-resistant tuberculosis (MDR-TB), rivaling the first-line drug Isoniazid [1].

B. Broad-Spectrum Antibacterial Agents

Beyond mycobacteria, 4-phenylpyrrole-2-carboxamide derivatives have been synthesized to target Gram-negative pathogens such as E. coli and P. aeruginosa. The introduction of a 4-chlorobenzyl moiety at the N1 position of the pyrrole ring (e.g., Compound 5c) significantly enhances membrane permeability, yielding moderate to high antibacterial efficacy compared to standard fluoroquinolones [2].

C. Kinase Inhibition (p38α MAP Kinase)

In human therapeutics, the pyrrole-2-carboxamide core has been optimized via virtual screening to act as an inhibitor of p38α MAP kinase, a primary driver of inflammatory responses. The hydrogen-bonding potential of the carboxamide group allows for precise anchoring within the ATP-binding pocket of the kinase [3].

Visualizing the Mechanism of Action

To understand the causality behind the bactericidal activity of MmpL3-targeted derivatives, we must map the disruption of the cell wall biosynthesis pathway.

MmpL3_Pathway TMM Trehalose Monomycolate (Intracellular) MmpL3 MmpL3 Transporter (Inner Membrane) TMM->MmpL3 Active Transport TDM Trehalose Dimycolate (Cell Envelope) MmpL3->TDM Mycolic Acid Transfer Cell Wall Integrity Cell Wall Integrity TDM->Cell Wall Integrity Inhibitor Pyrrole-2-carboxamides (e.g., Compound 32) Inhibitor->MmpL3 Allosteric Inhibition Death Mycobacterial Cell Death Cell Wall Integrity->Death Disruption

Mechanism of action for pyrrole-2-carboxamide derivatives inhibiting MmpL3 in M. tuberculosis.

Quantitative Performance Comparison

The following table synthesizes the in vitro performance of optimized pyrrole-2-carboxamide derivatives against standard-of-care alternatives. Data is normalized to highlight the therapeutic window (efficacy vs. cytotoxicity).

Compound / DrugPrimary TargetMIC / PotencyCytotoxicity (IC₅₀)Key Structural Feature
Compound 32 [1]MmpL3 (M. tuberculosis)< 0.016 μg/mL> 64 μg/mLFluorophenyl + Adamantyl groups
Isoniazid (Control)InhA (M. tuberculosis)0.024 μg/mLLow ToxicityPyridine-4-carbohydrazide core
Compound 5c [2]Gram-negative bacteria6.05 μg/mLNot Reported4-phenyl + 4-chlorobenzyl groups
Ciprofloxacin (Control)Bacterial DNA Gyrase0.5 - 1.0 μg/mLLow ToxicityFluoroquinolone core
p38α Inhibitors [3]p38α MAP KinaseIC₅₀ < 10 nMTarget DependentH-bond donor/acceptor alignment

Insight: Compound 32 demonstrates a superior MIC profile against M. tuberculosis compared to Isoniazid, with the added benefit of showing almost zero inhibition of the hERG K+ channel, validating its cardiovascular safety profile [1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating systems. This means every protocol incorporates internal controls and orthogonal verification steps so that the data proves its own reliability.

Protocol A: Synthesis of Pyrrole-2-Carboxamide Scaffolds via Suzuki Coupling

Causality: Traditional amide couplings often fail with sterically hindered amines (like adamantylamine). Using a Suzuki cross-coupling approach with Pd(dppf)Cl₂ ensures high yields by facilitating the oxidative addition of aryl halides even in the presence of bulky substituents. Self-Validation: The protocol mandates post-reaction High-Performance Liquid Chromatography (HPLC) and High-Resolution Mass Spectrometry (HRMS) to definitively rule out unreacted intermediates or palladium contamination.

  • Preparation: Dissolve the bromo-pyrrole precursor (1 eq) and the corresponding boronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane and water (4:1 v/v).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and Potassium Acetate (2.5 eq). Note: Degassing is critical to prevent the oxidation of the palladium catalyst, which would halt the catalytic cycle.

  • Reaction: Stir the mixture at 120°C for 15 hours under an argon atmosphere.

  • Purification: Filter through a Celite pad to remove palladium black. Purify the crude product via silica gel chromatography (Hexane:EtOAc 90:10).

  • Validation Checkpoint: Confirm the structure using ¹H/¹³C NMR. The disappearance of the bromine-adjacent pyrrole proton signal and the appearance of aromatic multiplet signals confirm successful coupling.

Protocol B: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

Causality: Relying solely on optical density (OD) for bacterial growth can be misleading due to compound precipitation. Using Resazurin (Alamar Blue) dye provides a metabolic readout; living cells reduce the blue dye to a pink, fluorescent compound, ensuring that MIC values reflect true biological inhibition. Self-Validation: The inclusion of a known standard (e.g., Ciprofloxacin) validates the assay's sensitivity, while a vehicle-only well (DMSO) ensures the solvent is not causing background toxicity.

  • Inoculum Preparation: Culture the target bacterial strain (e.g., M. smegmatis or E. coli) to the log phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the pyrrole-2-carboxamide derivatives in Mueller-Hinton broth. Ensure the final DMSO concentration does not exceed 1% (v/v).

  • Inoculation: Add 10 μL of the bacterial suspension to each well.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 30 μL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Validation Checkpoint: The MIC is recorded as the lowest concentration well that remains strictly blue (no metabolic reduction). The Ciprofloxacin control must fall within its established CLSI acceptable range for the assay to be deemed valid.

Preclinical Development Workflow

The path from scaffold synthesis to in vivo efficacy requires a rigorous, linear progression of validation.

Experimental_Workflow Synthesis 1. Scaffold Synthesis (Amide/Suzuki Coupling) Validation 2. Structural Validation (NMR, HRMS, HPLC) Synthesis->Validation InVitro 3. In Vitro Screening (MIC & IC50 Assays) Validation->InVitro Safety 4. Safety Profiling (hERG & Microsome) InVitro->Safety InVivo 5. In Vivo Efficacy (Murine Models) Safety->InVivo

Self-validating experimental workflow for the development of pyrrole-2-carboxamide therapeutics.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis Journal of Medicinal Chemistry, ACS Publications (2022). URL:[Link]

  • Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides Biomedical Journal of Scientific & Technical Research (2020). URL:[Link]

  • The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase Bioorganic & Medicinal Chemistry Letters, PubMed (2010). URL:[Link]

Confirming the Purity and Identity of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a compound's identity and purity is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for verifying the integrity of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide. In the absence of a publicly available, comprehensive dataset for this specific molecule, this guide will leverage established principles and spectral data from analogous structures to provide a robust framework for its analysis. Every protocol described herein is designed as a self-validating system, ensuring the highest degree of scientific integrity.

A Multi-Pronged Approach to Structural Elucidation and Purity Assessment

No single analytical technique can definitively confirm both the identity and purity of a compound. A synergistic approach, employing multiple orthogonal techniques, is essential for a comprehensive characterization. This guide will focus on the "gold standard" methods in small molecule analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (both Gas and Liquid).

The selection of these techniques is deliberate. NMR provides detailed information about the molecular structure and the relative abundance of different species. Mass Spectrometry offers a precise molecular weight and fragmentation pattern, confirming the elemental composition. Chromatography, on the other hand, is unparalleled in its ability to separate the target compound from potential impurities, allowing for quantitative purity assessment.

Comparative Analysis of Key Analytical Techniques

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Detailed molecular structure, connectivity, and relative quantification of proton and carbon environments.Unambiguous structure elucidation. Quantitative for purity assessment against a certified standard.Relatively low sensitivity compared to MS. May not detect non-protonated or non-carbon-containing impurities.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Extremely high sensitivity. Confirms elemental composition with high-resolution MS.Isomers may not be distinguishable. Not inherently quantitative without appropriate calibration.
Gas Chromatography (GC) Separation of volatile compounds. Quantitative purity assessment based on peak area.High-resolution separation. Excellent for volatile impurities like residual solvents.Sample must be volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC) Separation of a wide range of compounds. Quantitative purity assessment.Versatile for a broad range of compounds. Multiple detection methods available (UV, MS, etc.).Resolution may be lower than GC for some compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups.Fast and non-destructive. Good for confirming the presence of key bonds (e.g., C=O, C-N).Provides limited information on the overall molecular structure. Not suitable for quantitative analysis.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be executed sequentially, with the results of each experiment informing the next. This iterative process ensures a high degree of confidence in the final purity and identity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Objective: To confirm the chemical structure of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide and to identify any proton- or carbon-containing impurities.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 30-degree pulse angle, 2-second relaxation delay, and 16-32 scans.[1]

    • Process the spectrum with Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • This will likely require a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[1]

  • Data Analysis:

    • Compare the observed chemical shifts, coupling constants, and integrations with the predicted values for the target structure.

    • The absence of significant unexpected signals is a strong indicator of high purity.

Predicted ¹H and ¹³C NMR Data (based on analogous structures):

ParameterPredicted ¹H NMR (CDCl₃)Predicted ¹³C NMR (CDCl₃)
N-CH₃ ~2.9 ppm (singlet, 6H)~36 ppm
-CH₂- (allylic) ~4.1 ppm (singlet, 4H)~55 ppm
=CH- (olefinic) ~5.8 ppm (singlet, 2H)~125 ppm
C=O (amide) -~165 ppm

Note: Chemical shifts are predictive and can be influenced by solvent and concentration.

Mass Spectrometry (MS): Confirming the Molecular Weight

Objective: To confirm the molecular weight of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide and to gain structural information from its fragmentation pattern.

Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Ionize the sample using the chosen technique. ESI is a "soft" ionization technique that is likely to produce the protonated molecular ion [M+H]⁺. EI is a higher-energy technique that will likely cause fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identify the molecular ion peak. For N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide (C₇H₁₂N₂O), the expected exact mass is approximately 140.0949 g/mol .

    • Analyze the fragmentation pattern to see if it is consistent with the proposed structure.

Chromatographic Purity Assessment: Separating and Quantifying

Objective: To separate the target compound from any potential impurities and to determine its purity as a percentage of the total peak area.

Rationale: GC-MS is an excellent choice for analyzing the purity of volatile and thermally stable compounds.[2]

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Inject the sample into the GC.

    • A typical temperature program could be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[1]

  • MS Detection: As components elute from the column, they are detected by the mass spectrometer.

  • Data Analysis:

    • The resulting chromatogram should ideally show a single major peak.

    • Purity can be estimated by the area percentage of this peak.

    • The mass spectrum of the major peak should correspond to the molecular weight of the target compound.

Rationale: HPLC is a versatile technique suitable for a wide range of compounds and is a staple in pharmaceutical quality control.

Instrumentation: HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector).

Protocol:

  • Method Development:

    • Column Selection: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Detection: The wavelength for UV detection should be chosen to maximize the absorbance of the analyte.

  • Sample Analysis:

    • Prepare a solution of the sample in the mobile phase.

    • Inject the sample onto the HPLC system.

  • Data Analysis:

    • As with GC, the purity is determined by the area percentage of the main peak in the chromatogram.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process and the decision-making involved in confirming the purity and identity of the target compound.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Purity Confirmation cluster_3 Final Confirmation Sample N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS GCMS GC-MS NMR->GCMS HPLC HPLC MS->HPLC Confirm Purity & Identity Confirmed GCMS->Confirm HPLC->Confirm

Caption: Analytical workflow for purity and identity confirmation.

G Start Analyze Sample NMR_Check ¹H NMR matches predicted structure? Start->NMR_Check MS_Check MS shows correct molecular weight? NMR_Check->MS_Check Yes Fail Conclusion: Compound is impure or structure is incorrect. Requires further purification/analysis. NMR_Check->Fail No Chroma_Check Single major peak in GC/HPLC (>99%)? MS_Check->Chroma_Check Yes MS_Check->Fail No Pass Conclusion: Compound is structurally correct and has high purity. Chroma_Check->Pass Yes Chroma_Check->Fail No

Caption: Decision-making flowchart for purity confirmation.

Conclusion: A Foundation of Trustworthy Science

The rigorous confirmation of a compound's purity and identity is not merely a procedural step; it is a fundamental requirement for the integrity of any scientific investigation. By employing a multi-faceted analytical approach that combines the structural elucidation power of NMR, the precise mass determination of MS, and the separatory capability of chromatography, researchers can be confident in the quality of their materials. This guide provides a comprehensive framework for achieving that confidence, ensuring that subsequent research is built upon a solid and reliable foundation.

References

  • PubChem. 1H-Pyrrole-1-carboxamide, 3-ethyl-2,5-dihydro-4-methyl-N-2-4-(trans-4-methylcyclohexyl)aminocarbonylaminosulfonylphenylethyl-2-oxo-. [Link]

  • The Royal Society of Chemistry. 8SI Nitroso pyrrole. [Link]

  • ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

  • ResearchGate. The FTIR spectrum for Pyrrole. [Link]

  • ResearchGate. (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. [Link]

  • PMC. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. [Link]

  • Iowa State University. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]

  • NIST. 1H-Pyrrole, 2,5-dimethyl-. [Link]

  • NIST. 1H-Pyrrole, 2,5-dihydro-. [Link]

  • NIST. 1H-Pyrrole, 2,5-dimethyl-. [Link]

  • PubChem. N,N-dimethyl-1H-pyrrole-2-carboxamide. [Link]

  • MDPI. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. [Link]

  • PubChem. 1H-Pyrrole-1-carboxamide, 3-ethyl-2,5-dihydro-4-methyl-N-2-4-(trans-4-methylcyclohexyl)aminocarbonylaminosulfonylphenylethyl-2-oxo-. [Link]

  • PubMed. A new method for the rapid analysis of 1H-Pyrrole-2,5-diones (maleimides) in environmental samples by two-dimensional gas chromatography time-of-flight mass spectrometry. [Link]

  • NIST. 1H-Pyrrole, 2,5-dimethyl-. [Link]

  • ResearchGate. (PDF) 2,5-Bis[(dimethylamino)methyl]-1H-pyrrole. [Link]

  • PubMed. 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a precolumn derivatization reagent for HPLC/UV detection of amino acids. [Link]

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • The Combustion Institute. New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. [Link]

  • Semantic Scholar. Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon. [Link]

  • Amazon AWS. Dipyrrole Carboxamide Derived Selective Ratiometric Probes for Cyanide Ion. [Link]

  • Google Patents. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)

Sources

Safety Operating Guide

N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide

As a drug development professional or laboratory manager, ensuring the safe lifecycle management of specialized organic intermediates is critical to both operational continuity and environmental compliance. N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide (CAS: 260412-73-5) is a highly specific nitrogenous heterocyclic building block, most notably utilized in the synthesis of allosteric kinesin spindle protein (KSP) inhibitors (such as MK-0731) for oncology research[1].

Because this compound features both a reactive 3-pyrroline (2,5-dihydro-1H-pyrrole) core and a carboxamide moiety, it presents unique disposal challenges. This guide provides field-proven, step-by-step methodologies for the containment, profiling, and terminal destruction of this chemical, moving beyond basic safety data to explain the causality behind each protocol.

Waste Characterization & Physicochemical Hazards

Before initiating any disposal protocol, it is vital to understand how the compound's structural properties dictate its behavior in waste streams. The presence of the double bond in the 2,5-dihydro-1H-pyrrole ring makes it highly susceptible to exothermic oxidative cleavage, while its nitrogen-dense structure governs its combustion profile.

Table 1: Waste Characterization and Hazard Thresholds

Property / HazardCharacteristic ProfileOperational Disposal Implication
Chemical Class Nitrogenous organic amide / Pyrroline derivativeCannot be drain-disposed. Resists standard municipal wastewater bioremediation.
Incompatibilities Strong oxidizing agents, strong acidsMust be strictly segregated from acid/oxidizer waste streams to prevent spontaneous exothermic reactions or container pressurization[2].
Combustion Byproducts Carbon Monoxide (CO), Carbon Dioxide (CO2), Nitrogen Oxides (NOx)Terminal destruction requires a high-temperature incinerator equipped with an alkaline afterburner/scrubber system[3].
RCRA Status (US) Unlisted, but treated as Characteristic Hazardous WasteMust be handled via a permitted hazardous waste vendor; requires dedicated, labeled accumulation.

The Causality of Destruction: Thermal Oxidation Mechanics

Why is standard incineration insufficient for this compound?

When N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide is subjected to thermal destruction, the nitrogen atoms within the pyrroline ring and the carboxamide group do not simply convert into inert nitrogen gas ( N2​ ). Instead, the intense heat and oxygen-rich environment cause a significant portion of the nitrogen to oxidize, forming toxic nitric oxide (NO) and nitrogen dioxide ( NO2​ ), collectively known as NOx[3].

To prevent atmospheric contamination, the disposal facility must utilize an alkaline scrubber system . As the exhaust gases pass through the scrubber, a basic solution (typically Sodium Hydroxide, NaOH) neutralizes the acidic NOx gases, converting them into benign, water-soluble sodium nitrite and sodium nitrate salts.

G A Pyrrole-1-carboxamide Waste Stream B Thermal Oxidation (>1000°C + O2) A->B Incineration C NOx Exhaust Gases (NO, NO2) B->C Nitrogen oxidation D Alkaline Scrubber (+ NaOH / H2O) C->D Exhaust routing E Neutralized Salts (NaNO2, NaNO3) D->E Chemical neutralization

Chemical mechanism of thermal oxidation and subsequent NOx neutralization.

Standard Operating Procedure: End-to-End Disposal Workflow

To ensure a self-validating safety system, every step of the waste accumulation process must be verifiable. Follow this step-by-step methodology for routine disposal.

Step 1: Point-of-Generation Segregation

  • Action: Isolate the compound from all strong oxidizers (e.g., peroxides, permanganates) and strong mineral acids.

  • Causality: The 2,5-dihydro-1H-pyrrole ring is prone to rapid ring-opening or oxidative cleavage. Mixing with incompatible chemicals can cause runaway exothermic reactions, leading to container rupture[2].

  • Validation: Verify that the secondary containment tray for this waste stream contains only compatible organic solvents (e.g., DMSO, DMF, or alcohols).

Step 2: Containerization

  • Action: Use High-Density Polyethylene (HDPE) or amber glass wide-mouth containers for solid waste or contaminated consumables (weighing boats, spatulas).

  • Action: For liquid solutions, ensure the primary solvent is compatible with the container (e.g., use glass for chlorinated solvent mixtures, HDPE for aqueous/alcoholic mixtures).

  • Causality: Proper material selection prevents solvent degradation of the container walls over the accumulation period.

Step 3: Labeling and Profiling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container.

  • Action: Explicitly list "N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide" and mark the hazard class as "Toxic/Nitrogenous Organic."

Step 4: Vendor Handoff and Terminal Destruction

  • Action: Transfer the profiled waste to a licensed EHS vendor. Explicitly request high-temperature incineration with an active scrubber system[3].

G A N,N-Dimethyl-2,5-dihydro- 1H-pyrrole-1-carboxamide Waste B Phase Segregation A->B C Aqueous / Solvent Mix (Verify Compatibility) B->C Liquid streams D Solid Consumables (High BTU) B->D Solid waste E Hazardous Waste Accumulation (HDPE/Glass) C->E D->E F High-Temp Incineration (Permitted Facility) E->F Vendor Transport G Alkaline Scrubber (NOx Capture) F->G Combustion Gases H Clean Exhaust & Ash (Landfill/Atmosphere) G->H Verified safe release

Workflow for segregation and high-temperature destruction of pyrroline waste.

Emergency Spill Response & Decontamination Protocol

In the event of an accidental release, standard sweeping is insufficient. The area must be chemically decontaminated to ensure no residual exposure risk remains.

  • Evacuate and Ventilate: Immediately clear personnel from the area. Ensure fume hoods or local exhaust ventilation systems are operating at maximum capacity to clear any aerosolized particulates.

  • PPE Donning: Responders must wear double-layered nitrile gloves, chemical-resistant splash goggles, and a protective lab coat[2].

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or vermiculite.

    • Critical Causality: Do NOT use combustible materials like sawdust or paper towels for bulk absorption, as the concentrated organic material combined with a porous combustible substrate creates a severe fire hazard.

  • Frictionless Collection: Use spark-proof tools (e.g., plastic or brass dustpans) to sweep the absorbed mixture into a dedicated, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface thoroughly with a mild detergent and water. Collect all rinsate using absorbent pads, and dispose of these pads as hazardous waste alongside the primary spill debris.

References

Sources

A Comprehensive Guide to the Safe Handling of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Core Principles

N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide should be handled with the assumption that it may possess hazards similar to related chemical structures. These potential hazards include being harmful if swallowed, inhaled, or in contact with skin, and the potential to cause serious eye and skin irritation.[1][2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory to create a barrier between the researcher and the chemical.

All handling of this compound, particularly the solid form, should occur in a controlled environment to prevent the generation and inhalation of dust or aerosols.[4][5] A certified chemical fume hood is the recommended primary engineering control.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential for minimizing exposure. The following table outlines the required equipment, drawing upon general laboratory safety standards and data from analogous compounds.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles with side-shields are mandatory.[6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for handling the solid and for protection against splashes.[6] Given the potential for handling a hazardous compound, double gloving is advised.[4]
Body Protection Laboratory CoatA standard laboratory coat should be worn at all times.[6] For procedures with a higher risk of splashes, a splash-resistant chemical apron is also recommended.[4][7]
Respiratory Protection Dust Mask or RespiratorFor handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved N95 or P1 dust mask should be used.[6][8]
Step-by-Step Handling Protocol

Proper handling procedures are crucial to minimize exposure and maintain the integrity of the compound. The following workflow outlines the key steps for safely handling N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide.

1. Preparation:

  • Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[4]

  • Assemble all necessary equipment, including an analytical balance, weighing paper or boat, spatula, vials, and solvent.

  • Don all required personal protective equipment as detailed in the table above.

2. Weighing the Compound:

  • Perform all weighing operations within the chemical fume hood to contain any airborne particles.

  • Use a tared, sealed container for weighing whenever possible to minimize the generation of dust.[4]

3. Solution Preparation:

  • When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.[4]

  • Ensure the vessel is appropriately sized to accommodate the final volume and allow for safe mixing.

4. Post-Handling:

  • Thoroughly clean all equipment and the work surface after use.

  • Remove and dispose of the outer pair of gloves (if double-gloving) immediately after handling the compound.[4]

  • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.

Workflow for Handling N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare Clean Workspace (Chemical Fume Hood) gather_equip 2. Assemble Equipment don_ppe 3. Don Full PPE weigh 4. Weigh Compound (Inside Fume Hood) don_ppe->weigh dissolve 5. Prepare Solution (Add Solid to Solvent Slowly) clean 6. Clean Equipment & Workspace dissolve->clean dispose_gloves 7. Dispose of Outer Gloves wash_hands 8. Wash Hands Thoroughly

A step-by-step workflow for the safe handling of the compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid and Emergency Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[9]
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[11] Prevent entry into waterways.[1]
Disposal Plan

Proper disposal of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, must be considered hazardous waste. These materials should be collected in a designated, sealed waste container.

  • Disposal Route: All waste must be disposed of through an approved hazardous waste disposal plant.[10][11] Do not discharge into sewers or drains.[1]

By adhering to these comprehensive safety and handling guidelines, researchers can mitigate the risks associated with N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide and maintain a safe and productive laboratory environment.

References

  • Benchchem. Personal protective equipment for handling 5-Carboxamidotryptamine maleate. 6

  • Benchchem. Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. 4

  • Fisher Scientific. SAFETY DATA SHEET. 11

  • Key Organics. Safety Data Sheet. (2017).

  • TCI Chemicals. SAFETY DATA SHEET. (2023). 9

  • LGC Standards. Safety Data Sheet. (2018). 1

  • Fisher Scientific. SAFETY DATA SHEET. 10

  • Santa Cruz Biotechnology. Pyrrole. 7

  • Tokyo Chemical Industry. SAFETY DATA SHEET. (2025).

  • Hoffman Fine Chemicals. CAS 741681-54-9 | N,N-Dimethyl-1H-pyrrole-1-carboxamide. 12

  • Apollo Scientific. N-[2-(Diethylamino)ethyl]-2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxamide. 5

  • Fisher Scientific. SAFETY DATA SHEET. 2

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). 8

  • Key Organics. Safety Data Sheet. (2017). 13

  • Parcil Safety. Handling Chemicals in Industrial Sites: The Safest PPE and Respirators. (2024). 14

  • PubChem. N,N-dimethyl-1H-pyrrole-2-carboxamide. 3

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.